molecular formula C10H12ClNO2 B1423912 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1187928-10-4

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1423912
CAS No.: 1187928-10-4
M. Wt: 213.66 g/mol
InChI Key: SUEQCDVQNSWAGG-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQCDVQNSWAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-10-4
Record name 1H-Indole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2,3-dihydro-1H-indole-5-carboxylate hydrochloride
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Foundational & Exploratory

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride

Introduction

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, also known by its synonym methyl indoline-5-carboxylate hydrochloride, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it a valuable building block for the synthesis of novel therapeutic agents. Researchers have explored indole derivatives for a range of applications, including the development of anticancer agents and treatments for neurological disorders. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is the indoline bicyclic system, with a methoxycarbonyl group at the 5-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the indoline ring.

Molecular Structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride

Caption: Chemical structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride.

Physicochemical Properties

This section details the key physical and chemical properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole and its hydrochloride salt. The data is compiled from various chemical suppliers and databases. It is important to note that some experimental values are for the free base, methyl indoline-5-carboxylate, and are indicated as such. The properties of the hydrochloride salt may vary.

PropertyValueSource
Synonyms Methyl indoline-5-carboxylate hydrochlorideN/A
CAS Number 141452-01-9 (for free base)[1]
Molecular Formula C₁₀H₁₂ClNO₂[2]
Molecular Weight 213.66 g/mol [2]
Appearance Off-White Solid (for free base)[1]
Melting Point 67-69 °C (for free base)[1]
Boiling Point 331.0 ± 31.0 °C (Predicted, for free base)[1]
Solubility DMSO (Sparingly), Methanol (Slightly) (for free base)[1]
Storage Keep in dark place, Sealed in dry, 2-8°C[1]

The hydrochloride salt form is expected to confer greater stability and enhanced solubility in aqueous media compared to the free base.

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is expected to show distinct signals corresponding to the aromatic, aliphatic, and ester protons. Due to the hydrochloride salt formation, the amine proton will be shifted downfield.

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

  • Aliphatic Protons (Indoline Ring): Two triplets corresponding to the -CH₂-CH₂- moiety of the indoline ring, likely in the δ 3.0-4.0 ppm range.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

  • Amine Proton (-NH₂⁺-): A broad singlet, shifted downfield due to protonation, potentially above δ 10.0 ppm.

For comparison, the ¹H NMR spectrum of the related methyl indole-5-carboxylate shows aromatic protons at δ 8.43, 7.90, 7.37, 7.23, and 6.62 ppm, and the methyl ester singlet at δ 3.93 ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

  • Aliphatic Carbons (Indoline Ring): Signals for the two -CH₂- groups in the δ 25-50 ppm region.

  • Methoxy Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ for the secondary amine salt.

  • C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.

  • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

The typical FT-IR spectrum of indole shows a stretching vibration band at 3406 cm⁻¹ attributed to the N-H peak and characteristic aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹.[4]

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak for the free base (m/z ≈ 177.08) in an ESI+ experiment.

Safety and Handling

Based on safety data for analogous indole compounds, 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride should be handled with care.[5]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.

Applications in Research and Development

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride serves as a crucial intermediate in organic synthesis and medicinal chemistry. Indole derivatives are widely investigated for their therapeutic potential.

  • Pharmaceutical Synthesis: This compound is a valuable building block for the creation of more complex molecules targeting a variety of biological pathways. Indole-based compounds have shown promise as anticancer agents and in the treatment of neurological disorders.[6]

  • Agrochemicals: The indole scaffold is also utilized in the development of new agrochemicals.[6]

Workflow for Utilization in Drug Discovery

drug_discovery_workflow A Synthesis of 5-Methoxycarbonyl- 2,3-dihydro-1H-indole HCl B Chemical Modification & Derivatization A->B Intermediate C Biological Screening (e.g., cytotoxicity assays) B->C Compound Library D Lead Optimization C->D Hit Identification E Preclinical Studies D->E Candidate Selection

Caption: A simplified workflow illustrating the role of the title compound in a drug discovery pipeline.

Experimental Protocols

Synthesis of Methyl indoline-5-carboxylate (Free Base)

This procedure is adapted from a general method for the reduction of indole-5-carboxylic acid methyl ester.[1]

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (3 equivalents) to the solution over 5 minutes, ensuring the temperature remains low.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding water and then remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield methyl indoline-5-carboxylate.[1]

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

  • Methyl indoline-5-carboxylate

  • Anhydrous diethyl ether (or other suitable solvent)

  • HCl in diethyl ether solution (or gaseous HCl)

Procedure:

  • Dissolve the purified methyl indoline-5-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Conclusion

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its physical properties, spectral characteristics, and handling considerations. The provided synthesis protocols offer a basis for its preparation in a laboratory setting. Further research into the biological activities of its derivatives is a promising avenue for the discovery of new therapeutic agents.

References

  • Benchchem. Methyl Indoline-4-carboxylate Hydrochloride | CAS 1187927-40-7.

  • Tokyo Chemical Industry Co., Ltd. Methyl Indole-5-carboxylate | 1011-65-0.

  • Lab Pro Inc. Methyl Indole-5-carboxylate, 1G - I0545-1G.

  • Chem-Impex. Methyl indole-5-carboxylate.

  • PubChem. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635.

  • MagmaChem. Methyl 1H-indole-3-carboxylate.

  • Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar.

  • ResearchGate. (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

  • PubChem. Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496.

  • ChemicalBook. Methyl indole-5-carboxylate(1011-65-0) 1H NMR spectrum.

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

  • ResearchGate. FT-IR spectrum of control indole. | Download Scientific Diagram.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • PMC - NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

  • ChemicalBook. 5-Methylindole(614-96-0) IR Spectrum.

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

  • ChemicalBook. methyl indoline-5-carboxylate | 141452-01-9.

  • Chemdad. Indoline Five Chongqing Chemdad Co. ,Ltd.

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).

  • PubChem. 5-methoxy-2,3-dihydro-1H-indole hydrochloride | C9H12ClNO | CID 20035668.

Sources

A Guide to the Spectroscopic Characterization of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra for this specific salt, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the causal relationships behind experimental choices, and provides detailed protocols for data acquisition and analysis. This guide is designed to empower researchers to confidently acquire, interpret, and validate the spectroscopic data for this compound and its analogues.

Introduction

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, also known as methyl indoline-5-carboxylate hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic scaffold is a common feature in a variety of biologically active molecules. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel therapeutics derived from this core structure.

Spectroscopic methods are the cornerstone of chemical characterization. This guide will delve into the expected spectroscopic signature of the target molecule using proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical interpretation of the expected data, grounded in fundamental principles and data from structurally related compounds. Furthermore, this guide presents standardized protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Predicted Spectroscopic Data

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The hydrochloride salt of 5-methoxycarbonyl-2,3-dihydro-1H-indole features a protonated secondary amine, which will significantly influence its spectroscopic properties, particularly in NMR and IR spectroscopy.

Caption: Chemical structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic, aliphatic, and methoxy protons. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent protons and the appearance of a broad N-H proton signal.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Broad singlet2HN-H₂⁺The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal.
~7.8 - 7.9Doublet1HH-6This proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift.
~7.7Singlet1HH-4This proton is adjacent to the ester group and will be deshielded.
~7.0 - 7.1Doublet1HH-7This proton is ortho to the protonated nitrogen and will be deshielded.
~3.8Singlet3HO-CH₃Typical chemical shift for a methyl ester.
~3.6Triplet2HH-2These protons are adjacent to the protonated nitrogen and will be shifted downfield. They will show coupling to the H-3 protons.
~3.2Triplet2HH-3These protons are adjacent to the aromatic ring and the H-2 protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~166C=OTypical chemical shift for an ester carbonyl carbon.
~145C-7aAromatic quaternary carbon attached to the nitrogen.
~131C-3aAromatic quaternary carbon adjacent to the C-4.
~130C-6Aromatic CH carbon ortho to the carbonyl group.
~125C-5Aromatic quaternary carbon attached to the carbonyl group.
~122C-4Aromatic CH carbon.
~110C-7Aromatic CH carbon ortho to the nitrogen.
~52O-CH₃Typical chemical shift for a methyl ester carbon.
~45C-2Aliphatic carbon adjacent to the protonated nitrogen, shifted downfield.
~28C-3Aliphatic carbon adjacent to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2800-2400 (broad)N-H stretchSecondary ammonium salt (R₂NH₂⁺)The stretching vibration of the N-H bonds in the hydrochloride salt will appear as a broad band in this region.
~1720C=O stretchEsterStrong, sharp absorption characteristic of an ester carbonyl group.
~1610, ~1480C=C stretchAromatic ringCharacteristic stretching vibrations of the benzene ring.
~1250C-O stretchEsterAsymmetric C-O-C stretching.
~820C-H bendAromatic ringOut-of-plane bending for a 1,2,4-trisubstituted benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The data will show the molecular ion for the free base.

Predicted Mass Spectrometry Data (ESI+)

m/zIonRationale
192.09[M+H]⁺Molecular ion of the free base (C₁₀H₁₁NO₂) plus a proton.
160.06[M-OCH₃]⁺Loss of the methoxy group from the molecular ion.
132.07[M-COOCH₃]⁺Loss of the entire methoxycarbonyl group.

Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality spectroscopic data for 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

NMR Spectroscopy

Figure 2. Workflow for NMR Data Acquisition and Analysis SamplePrep Sample Preparation (~5-10 mg in 0.6 mL DMSO-d6) Acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC) SamplePrep->Acquisition Load into spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Raw data (FID) Analysis Spectral Analysis (Integration, Peak Picking, Structural Assignment) Processing->Analysis Processed spectra

Caption: A standardized workflow for acquiring and analyzing NMR data.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will dissolve the hydrochloride salt and its exchangeable N-H protons can be observed.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • To aid in the assignment of quaternary, CH, CH₂, and CH₃ carbons, acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants.

    • Assign the ¹³C NMR chemical shifts with the aid of DEPT spectra.

FT-IR Spectroscopy

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk. Alternatively, for faster analysis, Attenuated Total Reflectance (ATR) can be used on the solid sample.

  • Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).

  • Sample Analysis: Place the KBr pellet or position the ATR crystal on the sample and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation Setup: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion

The structural elucidation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this important synthetic intermediate. By following the outlined protocols and understanding the underlying principles of spectral interpretation, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem: Methyl 1H-indole-5-carboxylate. [Link]

Mass Spectrometry Fragmentation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a detailed examination of the mass spectrometric behavior of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a heterocyclic compound of interest in synthetic and pharmaceutical chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI). By synthesizing foundational principles with field-proven insights, this guide explains the causality behind specific fragmentation pathways, offers detailed experimental protocols, and presents predictive models for spectral interpretation. The objective is to equip the reader with the expertise to confidently identify and characterize this molecule and related structures using mass spectrometry.

Introduction to the Analyte

Chemical Structure and Properties

5-Methoxycarbonyl-2,3-dihydro-1H-indole, also known as methyl 2,3-dihydro-1H-indole-5-carboxylate, belongs to the indoline class of compounds. Its structure consists of a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring. A methyl ester (methoxycarbonyl) group is substituted at the 5-position of the aromatic ring. In the hydrochloride salt form, the secondary amine of the indoline ring is protonated, enhancing its solubility in polar solvents and making it particularly amenable to Electrospray Ionization.

PropertyValue
Chemical Name 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride
Synonyms Methyl 2,3-dihydro-1H-indole-5-carboxylate HCl
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight (HCl Salt) 213.66 g/mol
Molecular Formula (Free Base) C₁₀H₁₁NO₂
Monoisotopic Mass (Free Base) 177.0790 g/mol
Core Structure Indoline
Key Functional Groups Secondary Amine, Aromatic Ring, Methyl Ester
Significance in Research and Development

Indoline derivatives are privileged scaffolds in medicinal chemistry and drug discovery, serving as core components in a wide array of biologically active compounds. The specific analyte, with its ester functionality, is a versatile synthetic intermediate for creating more complex molecules, potentially for therapeutic applications targeting various biological pathways. Accurate structural confirmation via mass spectrometry is a critical step in its synthesis and quality control, ensuring the integrity of downstream applications.

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for molecular characterization. It provides information about a molecule's mass and, through fragmentation analysis, its structure. For a molecule like 5-Methoxycarbonyl-2,3-dihydro-1H-indole, mass spectrometry serves to:

  • Confirm the molecular weight of the synthesized compound.

  • Elucidate its chemical structure by analyzing fragmentation patterns.

  • Identify related impurities and degradation products.

  • Quantify its presence in complex matrices.

Foundational Principles: Ionization & Fragmentation

The Strategic Choice of Ionization Technique: EI vs. ESI

The selection of an ionization method is the most critical decision in a mass spectrometry experiment, as it dictates the nature and extent of the data obtained.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique.[1] Molecules are bombarded with 70 eV electrons, causing ionization and extensive, reproducible fragmentation.[2]

    • Expertise & Causality: EI is the method of choice when the goal is to obtain a detailed fragmentation "fingerprint" for structural elucidation and comparison with established spectral libraries (e.g., NIST, Wiley). The high energy ensures that characteristic bond cleavages occur, revealing the underlying molecular architecture. However, the molecular ion (M⁺•) can sometimes be weak or absent for certain compounds.[1][2]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact ions with minimal fragmentation.[3][4] For our analyte, the secondary amine is readily protonated in a positive ion mode, forming a stable [M+H]⁺ ion.

    • Expertise & Causality: ESI is ideal for coupling with liquid chromatography (LC-MS) and for analyzing molecules that are thermally labile or non-volatile. Since the analyte is a hydrochloride salt, it is pre-ionized in solution, making it a perfect candidate for ESI. Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is selected and fragmented by collision-induced dissociation (CID). This allows for a systematic deconstruction of the molecule.

General Fragmentation Rules for Key Moieties

The fragmentation of our analyte is governed by the interplay between its indoline core and the methyl ester group.

  • Indoline Core: The fragmentation of indole and its derivatives often involves the loss of small molecules like HCN.[5] Ring cleavages of the saturated portion can also occur. The stability of the aromatic ring means it often remains intact in the major fragments.

  • Methyl Ester Group: Esters exhibit several characteristic fragmentation patterns.[6] The most common are alpha-cleavages adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement (though not applicable here due to the lack of a gamma-hydrogen on an alkyl chain).[7] Key losses include:

    • Loss of the alkoxy group as a radical (•OCH₃), resulting in a stable acylium ion.[6]

    • Loss of the entire ester group as a radical (•COOCH₃).

    • In ESI-MS/MS of [M+H]⁺ ions, the loss of a neutral molecule, such as methanol (CH₃OH), is common.

Experimental Protocols

Trustworthy data originates from robust and well-documented protocols. The following methodologies provide a self-validating system for the analysis of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • GC-MS Working Solution: Dilute the stock solution 1:100 in ethyl acetate. Rationale: Ethyl acetate is a volatile solvent compatible with GC injectors. The free base is more suitable for GC analysis than the HCl salt.

  • LC-MS Working Solution: Dilute the stock solution 1:1000 in a 50:50 mixture of water and methanol containing 0.1% formic acid. Rationale: The acidic mobile phase ensures the analyte remains protonated for optimal ESI(+) response.

GC-MS with Electron Ionization (EI) Protocol

Caption: Workflow for GC-MS analysis with Electron Ionization.

  • System: Agilent 8890 GC coupled to a 5977B MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. Rationale: This program ensures good separation and peak shape for a semi-polar compound.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-400.

LC-MS/MS with Electrospray Ionization (ESI) Protocol

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

  • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MS/MS Experiment:

    • Precursor Ion: m/z 178.1 (corresponding to [M+H]⁺ of the free base).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-30 eV to capture fragments from both low and high-energy cleavages.

Analysis of Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of the free base (M⁺• at m/z 177) is initiated by the removal of an electron, typically from the nitrogen lone pair or the aromatic pi-system. The resulting radical cation undergoes a cascade of bond cleavages driven by the formation of stable ions and neutral radicals.

EI_Fragmentation M M+• m/z 177 (C₁₀H₁₁NO₂)+• F146 m/z 146 (C₉H₈NO)+ M->F146 - •OCH₃ (31 Da) F118 m/z 118 (C₈H₈N)+ M->F118 - •COOCH₃ (59 Da) F146->F118 - CO (28 Da) F91 m/z 91 (C₆H₅N)+ F118->F91 - HCN (27 Da) F117 m/z 117 (C₈H₇N)+• F118->F117 - H•

Caption: Proposed EI fragmentation pathway for the analyte's free base.

Key Fragmentation Steps:

  • Loss of Methoxy Radical (m/z 177 → 146): The most favorable initial cleavage is the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a classic alpha-cleavage for methyl esters, resulting in a highly stable acylium ion at m/z 146.[6] This is often the base peak in the spectrum.

  • Loss of Carbomethoxy Radical (m/z 177 → 118): A direct cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), yielding an ion at m/z 118.

  • Decarbonylation (m/z 146 → 118): The acylium ion at m/z 146 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the same fragment ion at m/z 118.[5]

  • Indoline Ring Fragmentation (m/z 118 → 91): The ion at m/z 118, representing the indoline ring, can lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles, to produce a fragment at m/z 91.[5]

Table of Predicted EI Fragments:

m/z (Nominal)Proposed FormulaDescription of Loss
177C₁₀H₁₁NO₂⁺•Molecular Ion (M⁺•)
146C₉H₈NO⁺Loss of •OCH₃ (Methoxy radical)
118C₈H₈N⁺Loss of •COOCH₃ or loss of CO from m/z 146
117C₈H₇N⁺•Loss of H• from m/z 118
91C₆H₅N⁺Loss of HCN from m/z 118
Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, we start with the protonated molecule, [M+H]⁺, at m/z 178. The positive charge is localized on the basic secondary amine. Collision-induced dissociation (CID) leads to the elimination of stable, neutral molecules.

ESI_Fragmentation MH [M+H]+ m/z 178 (C₁₀H₁₂NO₂)+ F146 m/z 146 (C₉H₈NO)+ MH->F146 - CH₃OH (32 Da) F160 m/z 160 (C₁₀H₁₀NO)+ MH->F160 - H₂O (18 Da) F118 m/z 118 (C₈H₈N)+ F146->F118 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.

Key Fragmentation Steps:

  • Loss of Methanol (m/z 178 → 146): The most prominent fragmentation pathway for the protonated molecule is the neutral loss of methanol (CH₃OH, 32 Da). This is a highly favorable process for protonated methyl esters, resulting in the same stable acylium ion observed in EI at m/z 146. This is typically the most abundant product ion.

  • Loss of Water (m/z 178 → 160): A less common, but possible, fragmentation is the loss of water (H₂O, 18 Da). This can occur through rearrangement involving the ester oxygen and protons from the indoline ring.

  • Decarbonylation (m/z 146 → 118): As seen in the EI pathway, the product ion at m/z 146 readily loses carbon monoxide (CO, 28 Da) upon further collisional activation to yield the fragment at m/z 118.

Table of Predicted ESI-MS/MS Fragments:

Precursor m/zProduct m/zProposed FormulaDescription of Neutral Loss
178.1178.1C₁₀H₁₂NO₂⁺-
178.1146.1C₉H₈NO⁺Loss of CH₃OH (Methanol)
178.1160.1C₁₀H₁₀NO⁺Loss of H₂O (Water)
146.1118.1C₈H₈N⁺Loss of CO (Carbon Monoxide)

Data Interpretation and Practical Insights

  • Distinguishing Isomers: Positional isomers (e.g., with the ester at the 4, 6, or 7-position) would be challenging to differentiate based on mass spectrometry alone, as they would likely produce many of the same fragments. The key to distinguishing them lies in chromatographic separation (GC or LC) prior to MS analysis.

  • High-Resolution Mass Spectrometry (HRMS): While nominal mass data is useful, obtaining high-resolution accurate mass data is crucial for unambiguous identification. HRMS allows for the determination of elemental compositions for the precursor and fragment ions, confirming the proposed structures and ruling out other possibilities. For example, confirming the m/z 146.1 fragment has the formula C₉H₈NO⁺ provides very high confidence in the fragmentation pathway.

  • Troubleshooting: If no molecular ion is observed in EI-MS, consider using a softer ionization technique like Chemical Ionization (CI) or lowering the EI source temperature. In ESI, poor signal may be improved by adjusting the mobile phase pH to ensure efficient protonation.

Conclusion

The mass spectrometric fragmentation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a predictable process governed by the fundamental chemistry of its indoline and methyl ester functionalities. Under Electron Ionization, the molecule produces a rich fingerprint spectrum characterized by the loss of methoxy and carbomethoxy radicals. Under Electrospray Ionization, the protonated molecule primarily fragments via the neutral loss of methanol. By understanding these distinct pathways and employing the robust experimental protocols outlined in this guide, researchers can effectively use mass spectrometry for the confident and accurate structural characterization of this important synthetic intermediate.

References

  • Li, Y., Chen, J., Wang, L., Chen, X., & Kong, L. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 255-265. [Link]

  • Klyba, L. V., Bochkarev, V. N., Brandsma, L., Tarasova, O. A., Vvedensky, V. Yu., Nedolya, N. A., & Trofimov, B. A. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(ix), 117-124. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

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  • Vessecchi, R., Galembeck, S. E., Lopes, J. L. C., & Lopes, N. P. (2011). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 22(1), 167-174. [Link]

  • Vessecchi, R., Galembeck, S. E., Lopes, J. L., & Lopes, N. P. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1867-1876. [Link]

  • Tao, W., Zhu, F., Yang, L., & Wang, C. (2008). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

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  • Zsuga, M., Kéki, S., & Gulyás-Fekete, G. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(5), 596-602. [Link]

  • All About Chemistry. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

  • Luo, Y., et al. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

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The Methoxy Group's Decisive Role in the Reactivity and Application of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in a vast array of bioactive compounds.[1][2] The strategic placement of a methoxy (-OCH₃) group on this scaffold is a common and powerful tactic to modulate its chemical behavior and biological function. This guide provides an in-depth analysis of the nuanced role of the methoxy substituent, moving beyond simple classification to explore the underlying electronic principles that govern its influence. We will dissect its impact on electrophilic substitution, nucleophilicity, and pericyclic reactions, supported by mechanistic insights and field-proven experimental protocols. Furthermore, we will examine the profound implications of this functional group in drug design, where it serves as a critical tool for optimizing binding affinity, metabolic stability, and overall therapeutic potential.

The Electronic Dichotomy of the Methoxy Group

To comprehend the influence of the methoxy group, one must first appreciate its dual electronic nature. It exerts two competing effects on the indole ring system: a powerful, electron-donating mesomeric (resonance) effect (+M) and a weaker, electron-withdrawing inductive effect (-I).[3]

  • Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system.[3] This donation of electron density significantly increases the nucleophilicity of the indole ring, making it more susceptible to attack by electrophiles.[4][5] This effect is strongest at the positions ortho and para to the substituent.[6]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[3]

In aromatic systems like indole, the resonance effect overwhelmingly dominates the inductive effect.[3][6] The net result is that the methoxy group acts as a potent activating group , enhancing the ring's reactivity toward electrophiles.[7][8]

Caption: Mesomeric effect in 5-methoxyindole increases electron density on the ring.

Directing the Course of Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is the hallmark reaction of indoles, with a strong intrinsic preference for the C3 position of the pyrrole ring.[9] The introduction of a methoxy group not only accelerates this reaction but also critically influences the regiochemical outcome, often enabling substitution at otherwise inaccessible positions.

Activation and Regioselectivity

The position of the methoxy group on the carbocyclic ring dictates the specific activation pattern.

  • 5-Methoxyindoles: This substitution pattern is prevalent in biologically crucial molecules like melatonin. The methoxy group at C5 strongly activates the benzene ring, particularly at the C4 and C6 positions. While C3 remains the primary site for many electrophilic attacks, the enhanced nucleophilicity of the C4 position can lead to competitive substitution, especially with bulky electrophiles or under specific catalytic conditions.[10]

  • 6-Methoxyindoles: A methoxy group at the C6 position significantly activates the C7 and C5 positions of the benzenoid ring. More remarkably, it has been shown to activate the C2 position of the pyrrole ring, making direct substitution at C2 a competing pathway against the usual C3 attack.[11] This diversion from standard indole reactivity is a key synthetic tool.

  • 7-Methoxyindoles: This substitution activates the C6 position. Furthermore, it can influence reactivity at the C4 position, which is activated by the methoxy group.[10]

  • 4-Methoxyindoles: This isomer activates the C5 position. The proximity to the pyrrole ring can also lead to complex steric and electronic interactions, influencing the stability and reactivity of different conformers.[12]

The following table summarizes the directing effects based on calculated electron densities and experimental observations.

Methoxy PositionPrimary EAS Site (Pyrrole)Activated Benzene Ring SitesNotable Alternative Sites
Unsubstituted C3-C2 (minor)
5-Methoxy C3C4, C6C2[13]
6-Methoxy C3C5, C7C2 (significant)[11]
7-Methoxy C3C6C4[10]
4-Methoxy C3C5-
Mechanistic Rationale: Stabilizing the Wheland Intermediate

The directing effects are explained by the stability of the cationic intermediate (Wheland intermediate or sigma complex) formed upon electrophilic attack. When an electrophile attacks a position activated by the methoxy group, the resulting positive charge can be delocalized onto the methoxy's oxygen atom, creating a highly stable resonance structure.

EAS_Mechanism cluster_C3 Attack at C3 (Major) cluster_C4 Attack at C4 (Competing) start 5-Methoxyindole + E+ C3_int Intermediate 1 (Charge at C2) start->C3_int k_C3 C4_int Intermediate 2 (Charge at C5) start->C4_int k_C4 C3_res Resonance Stabilized C3_int->C3_res Delocalization C3_prod C3-Substituted Product C3_res->C3_prod -H+ C4_res Resonance with OMe (Highly Stable) C4_int->C4_res OMe lone pair donation C4_prod C4-Substituted Product C4_res->C4_prod -H+ caption Fig. 2: Competing EAS pathways for 5-methoxyindole.

Caption: Stability of intermediates dictates EAS regioselectivity.

Experimental Protocol: Fischer Indole Synthesis of 6-Methoxyindole

The Fischer Indole Synthesis is a robust and classic method for constructing the indole core, and it is highly effective for preparing methoxy-substituted derivatives.[10][14][15] The causality behind this choice is its reliability and convergence, forming the bicyclic system in a single, acid-catalyzed cyclization step from readily available precursors.

Objective: To synthesize 6-methoxy-2,3-dimethylindole from 4-methoxyphenylhydrazine and 2-butanone.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • 2-Butanone (MEK)

  • Ethanol, absolute

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxyphenylhydrazine hydrochloride in 100 mL of absolute ethanol.

    • Add 6.0 mL of 2-butanone to the solution.

    • Heat the mixture to reflux for 1 hour. The formation of the hydrazone may be observed as a color change or precipitation.

    • Cool the reaction mixture to room temperature.

  • Indolization (Cyclization):

    • Slowly and carefully add 5 mL of concentrated sulfuric acid to the cooled hydrazone mixture with stirring. Self-Validating System Note: The acid is the catalyst; its controlled addition is crucial to manage the exothermic reaction and prevent side product formation.

    • Once the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the hydrazone intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-cold water.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture to yield pure 6-methoxy-2,3-dimethylindole.

Fischer_Workflow A 1. Hydrazone Formation (4-MeO-phenylhydrazine + 2-Butanone) in EtOH, reflux B 2. Acid Catalysis (Add conc. H₂SO₄) A->B Cool C 3. Indolization ([3,3]-Sigmatropic Rearrangement) Reflux B->C Heat D 4. Work-up (Quench, Neutralize, Extract) C->D E 5. Purification (Recrystallization) D->E F Final Product (6-Methoxy-2,3-dimethylindole) E->F caption Fig. 3: Workflow for Fischer Indole Synthesis.

Caption: A streamlined workflow for the synthesis of a methoxyindole derivative.

Impact on Nucleophilicity and Other Reactions

The electron-donating nature of the methoxy group enhances the overall nucleophilicity of the indole ring.[5] This is not only relevant for EAS but also for reactions where the indole itself acts as the nucleophile.

  • Nucleophilic Substitution: While indoles are typically poor substrates for direct nucleophilic substitution on the ring, specific functionalization can enable such reactions. For instance, a 1-methoxy group combined with a 6-nitro group renders the C2 position sufficiently electrophilic to be attacked by various nucleophiles, providing a versatile route to 2,3,6-trisubstituted indoles.[16]

  • Cycloaddition Reactions: The increased electron density makes methoxyindoles excellent partners in cycloaddition reactions.[17] They can act as the electron-rich component in Diels-Alder or dipolar cycloadditions, reacting with electron-deficient dienophiles or dipolarophiles to construct complex polycyclic systems.[18] This reactivity is a powerful tool in the synthesis of natural products.

The Methoxy Group in Drug Design and Medicinal Chemistry

The methoxy group is a "privileged" substituent in drug development, and its incorporation into an indole scaffold can profoundly influence pharmacological properties.[1][7]

  • Target Binding and Affinity: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket. Furthermore, the electronic modulation can enhance π-π stacking or other non-covalent interactions, thereby increasing binding affinity and potency.[7] For example, structure-activity relationship (SAR) studies on inhibitors of certain enzymes have shown that a 5-methoxy group significantly improves activity.[1]

  • Metabolic Stability: The methoxy group is a common site for metabolism, typically undergoing O-demethylation by cytochrome P450 enzymes to yield a hydroxyl group. This can be a strategic liability or an asset. It can be a route for metabolic clearance, but it can also be a method for in vivo generation of an active metabolite (a prodrug strategy). The position of the methoxy group can influence the rate of this metabolism.

  • Physicochemical Properties: The methoxy group increases lipophilicity compared to a hydroxyl group, which can improve membrane permeability and oral bioavailability. It also blocks the metabolic site that would otherwise be a phenol, which can undergo rapid glucuronidation or sulfation.

Prominent examples of bioactive methoxyindoles include Melatonin (5-methoxy-N-acetyltryptamine), a neurohormone regulating circadian rhythms, and numerous synthetic derivatives with anticancer, anti-inflammatory, and antimicrobial activities.[19][20][21]

Conclusion

The role of the methoxy group in indole chemistry is far from a simple footnote. It is a master controller of reactivity and a key instrument for molecular design. By donating electron density through resonance, it activates the indole nucleus, fundamentally altering the rates and regiochemical outcomes of electrophilic substitutions. This predictable modulation allows chemists to access a diverse range of substitution patterns that are foundational to the synthesis of complex natural products and pharmaceutical agents. In drug development, the methoxy group serves as a versatile tool to fine-tune a molecule's interaction with its biological target and optimize its pharmacokinetic profile. A thorough understanding of its electronic underpinnings is therefore indispensable for any scientist working with this remarkable heterocyclic system.

References

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  • Konakchieva, R., et al. (n.d.). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. PubMed. Available at: [Link]

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  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
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An In-Depth Technical Guide to the Storage and Stability of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical aspects of storing and handling 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and the development of safe and effective drug products. This document will delve into the intrinsic chemical liabilities of the molecule, predictable degradation pathways, and robust methodologies for stability assessment, moving beyond mere procedural steps to explain the underlying scientific rationale.

Compound Profile and Intrinsic Stability Considerations

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound featuring a reduced indole (indoline) core, a methoxycarbonyl group at the 5-position, and a hydrochloride salt of the secondary amine. The stability of this molecule is governed by the interplay of these functional groups.

Key Structural Features Influencing Stability:

  • Indoline Nucleus: The 2,3-dihydro-1H-indole core, while less aromatic than indole, still possesses an electron-rich character, making the benzene ring susceptible to electrophilic attack and the heterocyclic ring prone to oxidation.

  • Secondary Amine: The secondary amine in the indoline ring is basic and is the site of protonation to form the hydrochloride salt. This amine is also a potential site for oxidation.

  • Methoxycarbonyl Group: This electron-withdrawing group can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative and electrophilic degradation. As an ester, it introduces a susceptibility to hydrolysis.

  • Hydrochloride Salt: The salt form generally enhances aqueous solubility and can improve stability compared to the free base. However, it also introduces the potential for disproportionation under certain conditions.[1][2]

Table 1: Physicochemical Properties of Methyl indoline-5-carboxylate

PropertyValueSource
Melting Point67-69 °CChemicalBook
Boiling Point331.0±31.0 °C (Predicted)ChemicalBook
Density1.162±0.06 g/cm3 (Predicted)ChemicalBook
pKa (Predicted)2.65±0.20ChemicalBook
SolubilityDMSO (Sparingly), Methanol (Slightly)ChemicalBook

Recommended Storage and Handling Protocols

Based on the chemical nature of indole derivatives and related compounds, the following storage conditions are recommended to minimize degradation and ensure the long-term integrity of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

Optimal Storage Conditions:

  • Temperature: For routine use, refrigeration at 2-8°C is recommended. For long-term storage, maintaining the compound at -20°C is advisable to significantly slow down potential degradation reactions.

  • Atmosphere: To mitigate the risk of oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon , is a best practice, especially for long-term storage or for highly sensitive applications.

  • Light: Indole derivatives can be susceptible to photodegradation. Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light.

  • Moisture: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. Moisture can facilitate hydrolytic degradation of the ester and may also promote disproportionation. The compound should be stored in a dry, well-sealed container , and desiccants can be used to maintain a low-humidity environment.

Handling Precautions:

  • Handle the compound in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Minimize exposure to ambient air and moisture during weighing and transfer.

  • For preparing solutions, use dry solvents and handle them under an inert atmosphere if possible.

Potential Degradation Pathways and Products

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.

Hydrolytic Degradation

The ester functional group is the primary site for hydrolytic degradation.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, 5-Carboxy-2,3-dihydro-1H-indole , and methanol. This reaction is reversible but can be driven to completion with excess water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is irreversibly hydrolyzed to the carboxylate salt. Subsequent acidification will yield the carboxylic acid. Ester conjugates of indole-3-acetic acid have been shown to hydrolyze easily in basic solutions.[2]

G 5-Methoxycarbonyl-2,3-dihydro-1H-indole 5-Methoxycarbonyl-2,3-dihydro-1H-indole 5-Carboxy-2,3-dihydro-1H-indole 5-Carboxy-2,3-dihydro-1H-indole 5-Methoxycarbonyl-2,3-dihydro-1H-indole->5-Carboxy-2,3-dihydro-1H-indole H+ or OH- / H2O

Caption: Hydrolytic degradation of the ester group.

Oxidative Degradation

The indoline ring is susceptible to oxidation, which can lead to a variety of degradation products.

  • Hydroxylation: Oxidation can introduce hydroxyl groups onto the aromatic or heterocyclic ring, leading to the formation of phenolic or hydroxylated indoline derivatives. Degradation of indole by some consortia proceeds through a two-step hydroxylation pathway to yield oxindole and isatin.[3]

  • Dehydrogenation: The indoline ring can be oxidized to the corresponding indole derivative, Methyl indole-5-carboxylate .

  • Ring Opening: Under more aggressive oxidative conditions, cleavage of the heterocyclic ring can occur.

G cluster_0 Oxidative Degradation 5-Methoxycarbonyl-2,3-dihydro-1H-indole 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydroxylated Derivatives Hydroxylated Derivatives 5-Methoxycarbonyl-2,3-dihydro-1H-indole->Hydroxylated Derivatives Methyl indole-5-carboxylate (Dehydrogenation) Methyl indole-5-carboxylate (Dehydrogenation) 5-Methoxycarbonyl-2,3-dihydro-1H-indole->Methyl indole-5-carboxylate (Dehydrogenation) Ring-Opened Products Ring-Opened Products 5-Methoxycarbonyl-2,3-dihydro-1H-indole->Ring-Opened Products

Caption: Potential oxidative degradation pathways.

Thermal Degradation

While generally stable at recommended storage temperatures, elevated temperatures can accelerate both hydrolytic and oxidative degradation. The thermal decomposition of indole carboxylic acids can lead to decarboxylation.[4]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization of the indole nucleus.

Disproportionation of the Hydrochloride Salt

Disproportionation is the conversion of a salt form to its corresponding free base.[1][5][6] For 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, this would involve the transfer of a proton from the protonated indoline nitrogen to a basic species in the environment or formulation.

Factors Promoting Disproportionation:

  • High pH: A microenvironment with a pH above the pKa of the indoline's conjugate acid will favor the free base.

  • Moisture: Water can act as a medium for proton transfer.

  • Excipients: Basic excipients in a formulation can act as proton acceptors.

The formation of the free base can lead to changes in physical properties, such as reduced solubility, and may impact the overall stability of the product.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[7] For 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable approach.

Recommended HPLC Method Parameters

The following parameters provide a starting point for developing a robust stability-indicating HPLC method. Method optimization will be necessary to ensure adequate separation of the parent compound from all potential degradation products.

Table 2: Suggested Starting HPLC Parameters

ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in WaterProvides an acidic pH to ensure the secondary amine is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Elution GradientA gradient elution is recommended to ensure the separation of potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The indole chromophore allows for sensitive UV detection.
Column Temperature 25-30 °CTo ensure reproducible retention times.

An example of a suitable HPLC method for indoline analysis used a mobile phase of methanol and 0.1% TFA.[3] Another method for indole-5-carboxylic acid utilized acetonitrile, water, and phosphoric acid.[4]

Forced Degradation Study Protocol

The following protocol outlines a systematic approach to performing forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Also, heat a solution of the compound at 60°C.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using the developed HPLC method.

  • A control sample (unstressed) should also be analyzed.

4. Peak Purity Analysis:

  • Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradation products.

G cluster_0 Forced Degradation Workflow cluster_1 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis->Stressed Samples Oxidative Degradation->Stressed Samples Thermal Degradation->Stressed Samples Photolytic Degradation->Stressed Samples HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a critical factor for its successful application in research and drug development. By understanding its inherent chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to ensure its integrity. The primary degradation pathways to consider are hydrolysis of the ester group and oxidation of the indoline ring. The hydrochloride salt form, while generally beneficial for solubility, requires careful control of moisture and pH to prevent disproportionation. A well-designed stability-indicating HPLC method is essential for monitoring the purity of the compound and for identifying any degradation products that may form under stress conditions or during long-term storage. The protocols and information provided in this guide serve as a robust framework for ensuring the quality and reliability of this important pharmaceutical intermediate.

References

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  • Serban, C. (2013). Pyrolysis of Carboxylic Acids. In Thermal Decomposition of Ionic Liquids. IntechOpen. [Link]

  • El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(8), 859-866. [Link]

  • Li, S., et al. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics, 13(11), 3658-3669. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Organic Syntheses, 53, 93. [Link]

  • Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3s), S168-S176. [Link]

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  • Zhang, R., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13865-13873. [Link]

  • Li, S., et al. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular pharmaceutics, 13(11), 3658-3669. [Link]

  • Merritt, J. M., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 102(9), 3047-3057. [Link]

  • Ota, E., et al. (2020). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules, 25(24), 5942. [Link]

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(8), 528-539. [Link]

  • de Oliveira, H. P., et al. (2011). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene)-b-poly(ethylene oxide). Journal of Thermal Analysis and Calorimetry, 104(3), 1095-1102. [Link]

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  • Uyanik, M., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5327-5332. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

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  • Wang, Z., et al. (2020). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 7(10), 1275-1280. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride. This critical transformation is a cornerstone in the synthesis of a multitude of pharmacologically active compounds and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to perform this reaction with a deep understanding of the underlying principles and practical considerations for success.

Introduction: The Significance of N-Alkylated Indolines

Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The nitrogen atom of the indoline ring serves as a crucial handle for chemical modification, allowing for the introduction of various substituents that can modulate the molecule's biological activity, physicochemical properties, and metabolic stability. The 5-methoxycarbonyl group, being an electron-withdrawing substituent, can influence the reactivity of the indoline nitrogen, making a robust and well-understood protocol essential for efficient synthesis.

Starting from the hydrochloride salt presents a specific challenge that must be addressed in the experimental design: the need for a base to both neutralize the salt and deprotonate the indoline nitrogen for subsequent alkylation.

Reaction Principle and Mechanistic Overview

The N-alkylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a two-step process occurring in a single pot. The fundamental principle is a nucleophilic substitution reaction (SN2).

Step 1: Neutralization and Deprotonation. The reaction commences with the neutralization of the hydrochloride salt to liberate the free indoline. Subsequently, a base abstracts the proton from the nitrogen atom, generating a nucleophilic indolide anion. The choice of base is critical; it must be sufficiently strong to deprotonate the weakly acidic N-H of the indoline, which is rendered even less acidic by the electron-withdrawing ester group.

Step 2: Nucleophilic Attack. The generated indolide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of the desired N-alkylated product and a salt byproduct.[2]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Indoline_HCl 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride Indolide_Anion Indolide Anion (Nucleophile) Indoline_HCl->Indolide_Anion + Base - H-Base⁺ - Cl⁻ Base Base (e.g., K₂CO₃, NaH) Alkyl_Halide Alkyl Halide (R-X) (Electrophile) N_Alkylated_Product N-Alkylated Indoline Indolide_Anion->N_Alkylated_Product + R-X

Caption: General reaction mechanism for the N-alkylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

Experimental Protocols

This section provides two detailed, field-proven protocols for the N-alkylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride using different base systems.

Protocol 1: Using Potassium Carbonate in DMF

This protocol is a robust and scalable method that utilizes a moderately strong and easy-to-handle base.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochlorideN/A213.66
Alkyl Halide (e.g., Benzyl bromide)100-39-0171.04
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution144-55-884.01
Brine (Saturated aqueous NaCl solution)7647-14-558.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Workflow_K2CO3 Start Start Setup Combine Indoline HCl, K₂CO₃, and DMF under an inert atmosphere Start->Setup Add_Alkyl_Halide Add Alkyl Halide Setup->Add_Alkyl_Halide Heat Heat the reaction mixture (e.g., 60-80 °C) Add_Alkyl_Halide->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Workup Cool, dilute with water, and extract with EtOAc Monitor->Workup Wash Wash organic layer with NaHCO₃ and brine Workup->Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Obtain N-alkylated product Purify->End

Caption: Experimental workflow using potassium carbonate.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3] For less reactive alkyl halides, a higher temperature or longer reaction time may be necessary.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Using Sodium Hydride in DMF/THF

This protocol employs a stronger base, sodium hydride, which is particularly effective for less reactive alkylating agents or when a faster reaction is desired. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochlorideN/A213.66
Alkyl Halide (e.g., Methyl iodide)74-88-4141.94
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.00
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous68-12-2 / 109-99-973.09 / 72.11
Ethyl Acetate (EtOAc)141-78-688.11
Saturated aqueous Ammonium Chloride (NH₄Cl) solution12125-02-953.49
Brine (Saturated aqueous NaCl solution)7647-14-558.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Experimental Workflow:

Workflow_NaH Start Start Setup Add Indoline HCl to anhydrous DMF/THF under an inert atmosphere Start->Setup Cool Cool the solution to 0 °C Setup->Cool Add_NaH Add NaH (portion-wise) Cool->Add_NaH Stir Stir until H₂ evolution ceases Add_NaH->Stir Add_Alkyl_Halide Add Alkyl Halide (dropwise) at 0 °C Stir->Add_Alkyl_Halide Warm_Stir Warm to room temperature and stir Add_Alkyl_Halide->Warm_Stir Monitor Monitor reaction progress by TLC Warm_Stir->Monitor Quench Quench with saturated NH₄Cl solution at 0 °C Monitor->Quench Workup Extract with EtOAc Quench->Workup Wash Wash organic layer with water and brine Workup->Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Obtain N-alkylated product Purify->End

Caption: Experimental workflow using sodium hydride.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) and anhydrous DMF or THF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (2.1 - 2.2 eq) portion-wise to the stirred solution. One equivalent is required to neutralize the HCl salt, and a slight excess of the second equivalent is for deprotonating the indoline nitrogen.[4] The mixture will effervesce as hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices

  • Choice of Base:

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easy-to-handle base. It is sufficient for the N-alkylation of many indolines, especially with reactive alkylating agents like benzyl bromide or methyl iodide. Its use avoids the hazards associated with stronger, water-reactive bases.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the indoline nitrogen, driving the reaction to completion. It is the base of choice for less reactive alkylating agents or when a faster reaction rate is desired.[5] The use of a slight excess ensures complete deprotonation.

  • Choice of Solvent:

    • N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF): These are polar aprotic solvents that are excellent at solvating the indolide anion and the cation of the base, thereby increasing the nucleophilicity of the nitrogen.[5] They are also relatively high-boiling (especially DMF), allowing for reactions to be conducted at elevated temperatures if necessary. Anhydrous conditions are crucial when using sodium hydride to prevent its violent decomposition.

  • Starting Material Form (Hydrochloride Salt): The use of the hydrochloride salt necessitates the use of at least two equivalents of a strong base like NaH or a sufficient excess of a weaker base like K₂CO₃. One equivalent is consumed in the acid-base neutralization of the HCl salt, and the subsequent equivalent is required for the deprotonation of the indoline N-H.[4]

  • Temperature: The reaction is often initiated at 0 °C to control the initial exotherm, especially when using reactive reagents like NaH. The reaction is then typically allowed to proceed at room temperature or with gentle heating to ensure completion.[3]

Data Presentation: Comparative Table of Conditions

The following table summarizes typical conditions for the N-alkylation of indoles and related heterocycles, providing a comparative overview.

Alkylating AgentBaseSolventTemperatureTypical YieldReference
Dimethyl CarbonateK₂CO₃DMFReflux (~130 °C)95% (for indoline)[6]
Benzyl BromideNaHDMF0 °C to RTHigh[2]
Alkyl HalidesK₂CO₃DMFRT to 80 °CGood to Excellent
AlcoholsIron Catalyst / K₂CO₃TFE110 °CGood to Excellent[1]
Methyl IodideNaHDMF0 °C to RTHigh[3]

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Retrieved from [Link]

  • (CA2405937C) Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Lind, C. J., & Sogn, A. W. (1961). Process for n-alkylation of indoles. (U.S. Patent No. 3,012,040). U.S. Patent and Trademark Office.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Zaragoza, F. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(49), 8753-8755.
  • Wikipedia. (2024). Indole. Retrieved from [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • El-Faham, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(7), 1745.
  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • Arkat USA. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Retrieved from [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • (US6326501B1) Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Wikipedia. (2024). Indoline. Retrieved from [Link]

  • Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28931-28934.
  • ResearchGate. (n.d.). Calculated pKa values of other N‐heterocycles including indole, purine,.... Retrieved from [Link]

Sources

Application Note & Protocols: 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride as a Strategic Building Block for Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both endogenous molecules and synthetic drugs.[1] Within the vast landscape of neuropharmacology, indole derivatives are paramount for their ability to interact with serotonin (5-HT) receptors, which regulate a wide array of physiological and psychological processes.[1][2] This guide provides an in-depth exploration of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, a versatile and strategically functionalized building block for the synthesis of novel serotonin receptor agonists. We will detail its chemical properties, provide validated protocols for its derivatization via N-alkylation and amide coupling, and outline methodologies for the preliminary pharmacological evaluation of the resulting compounds. The causality behind experimental choices is emphasized to provide researchers with a robust framework for drug discovery.

The Strategic Importance of the Indole Scaffold in Serotonergic Drug Discovery

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that exerts its influence through at least 14 distinct receptor subtypes.[3] This diversity allows for fine-tuned modulation of processes ranging from mood and anxiety to gastrointestinal motility and cognition.[4][5] Consequently, subtype-selective 5-HT receptor agonists and antagonists are sought after for treating a multitude of disorders, including depression, anxiety, migraines, and schizophrenia.[1][6][7][8]

The indole ring, being the core of serotonin itself, provides an ideal scaffold for designing ligands that can effectively bind to 5-HT receptors.[1] Its planar structure and electronic properties allow it to fit into the binding pockets of many G protein-coupled receptors (GPCRs).[1] 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride (also known as 5-methoxycarbonylindoline hydrochloride) is a particularly valuable starting material for several key reasons:

  • Bifunctional Nature: It possesses two key functional handles for chemical modification: a secondary amine (the indole nitrogen) and a methyl ester at the 5-position. This allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

  • Protected Core: The 2,3-dihydro (indoline) form offers stability and a specific stereochemical conformation compared to the fully aromatic indole. The indoline nitrogen is also more nucleophilic than that of an indole, facilitating reactions like N-alkylation.

  • Strategic Substitution: The ester at the 5-position is a bioisostere for the hydroxyl group of serotonin, providing a key interaction point within the receptor binding site or a handle for further modification.

Physicochemical and Safety Data

A thorough understanding of the starting material is critical for successful synthesis and safe handling.

PropertyValueSource
IUPAC Name methyl 2,3-dihydro-1H-indole-5-carboxylate hydrochlorideN/A
Molecular Formula C₁₀H₁₂ClNO₂[9]
Molecular Weight 213.66 g/mol [9]
CAS Number 94749-89-0N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in water, methanol, DMSO[10]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Note: Always consult the Safety Data Sheet (SDS) from your supplier before handling this chemical and use appropriate personal protective equipment (PPE).

Synthetic Pathways: From Building Block to Bioactive Ligand

The true utility of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride lies in its capacity for divergent synthesis. The two primary reaction vectors are modifications at the N1 position and transformations of the C5-ester.

G cluster_0 Pathway A: N-Alkylation cluster_1 Pathway B: C5-Amidation cluster_2 Convergent Synthesis start 5-Methoxycarbonyl-2,3-dihydro-1H-indole HCl n_alkylation N-Alkylation (e.g., R-X, Base) start->n_alkylation Step 1a hydrolysis Ester Hydrolysis (e.g., LiOH) start->hydrolysis Step 1b n_alkylated N-Alkyl-5-methoxycarbonylindoline n_alkylation->n_alkylated n_alkylated->hydrolysis Step 2 final_product Final Serotonin Receptor Agonist Candidate n_alkylated->final_product acid Indoline-5-carboxylic Acid hydrolysis->acid acid->n_alkylation Step 2 amide_coupling Amide Coupling (e.g., R₂NH, HATU) acid->amide_coupling amide N-Substituted Indoline-5-carboxamide amide_coupling->amide amide->final_product G agonist 5-HT₁ₐ Agonist receptor 5-HT₁ₐ Receptor (GPCR) agonist->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., ↓ Neuronal Firing) camp->response Leads to

Sources

Application Notes and Protocols for the Selective Reduction of 5-Methoxycarbonylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the experimental procedures for the chemoselective reduction of the indole ring in 5-methoxycarbonylindole to yield 5-methoxycarbonylindoline. This transformation is of significant interest in medicinal chemistry and drug development, as the indoline scaffold is a core component of numerous biologically active compounds. The primary challenge in this synthesis lies in the selective reduction of the electron-rich indole ring without affecting the appended ester functionality. This guide presents and critically evaluates several field-proven protocols, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance and Challenge of Selective Indole Reduction

The indole nucleus is a ubiquitous heterocyclic motif in a vast array of natural products and pharmaceuticals.[1] Its partial reduction to the corresponding indoline (2,3-dihydroindole) often leads to significant modulation of biological activity, making this transformation a cornerstone in the synthesis of novel therapeutic agents. 5-methoxycarbonylindole, in particular, is a valuable starting material, with the ester group at the 5-position providing a handle for further functionalization.[2]

The primary challenge in the reduction of 5-methoxycarbonylindole is the chemoselective hydrogenation of the C2-C3 double bond of the indole ring while preserving the methoxycarbonyl group. Many reducing agents capable of reducing the indole are also potent enough to reduce esters to alcohols, leading to undesired side products. Therefore, the choice of reducing agent and reaction conditions is paramount to achieving the desired transformation with high fidelity and yield. This guide will detail three robust methods for this selective reduction: Catalytic Hydrogenation, Ionic Hydrogenation with Triethylsilane, and Reduction with Sodium Cyanoborohydride.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the product is essential for reaction monitoring and confirmation of a successful transformation.

Starting Material: Methyl 1H-indole-5-carboxylate

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Appearance White to off-white crystalline powder
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.80 (br s, 1H, NH), 8.43 (s, 1H, H4), 7.90 (d, J=8.8 Hz, 1H, H6), 7.37 (d, J=8.8 Hz, 1H, H7), 7.23 (t, J=2.8 Hz, 1H, H2), 6.62 (dd, J=2.8, 0.8 Hz, 1H, H3), 3.93 (s, 3H, OCH₃)[4][5]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.9, 138.8, 128.3, 125.1, 124.0, 122.3, 110.8, 103.1, 52.1

Product: Methyl indoline-5-carboxylate

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (d, J=8.0 Hz, 1H), 7.60 (s, 1H), 6.65 (d, J=8.0 Hz, 1H), 4.20 (br s, 1H), 3.85 (s, 3H), 3.60 (t, J=8.4 Hz, 2H), 3.10 (t, J=8.4 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.5, 152.0, 131.0, 129.8, 124.5, 117.0, 108.5, 51.8, 47.5, 30.0

Experimental Protocols

This section provides detailed, step-by-step protocols for three distinct and effective methods for the selective reduction of 5-methoxycarbonylindole.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a classic and often highly effective method for the reduction of double bonds. The choice of catalyst and reaction conditions is critical to ensure selectivity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is chosen for its high activity and relatively good selectivity. The palladium surface provides a site for the adsorption and activation of both hydrogen gas and the indole substrate.

  • Solvent: Acetic acid is used as the solvent because it protonates the indole ring at the C3 position, forming an indoleninium ion. This intermediate is more susceptible to reduction than the neutral indole, facilitating the reaction under milder conditions. The acidic medium also helps to prevent over-reduction of the ester group.

  • Hydrogen Pressure: A moderate pressure of 50 psi is typically sufficient to drive the reaction to completion without requiring specialized high-pressure equipment.

  • Temperature: The reaction is run at room temperature to minimize potential side reactions, including the reduction of the ester.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-methoxycarbonylindole in Acetic Acid catalyst Add 10% Pd/C catalyst start->catalyst hydrogenation Pressurize with H₂ (50 psi) catalyst->hydrogenation stir Stir at room temperature hydrogenation->stir filter Filter through Celite stir->filter evaporate Remove solvent in vacuo filter->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Protocol:

  • To a solution of 5-methoxycarbonylindole (1.0 g, 5.71 mmol) in glacial acetic acid (20 mL) in a Parr hydrogenation bottle, add 10% palladium on carbon (100 mg, 10 wt%).

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl indoline-5-carboxylate.

Expected Yield: 85-95%

Method 2: Ionic Hydrogenation with Triethylsilane and Trifluoroacetic Acid

Ionic hydrogenation is a mild and selective method for the reduction of electron-rich double bonds.[6] It involves the protonation of the substrate followed by hydride transfer from a silane. This method is particularly well-suited for indoles containing acid-sensitive functional groups.

Causality Behind Experimental Choices:

  • Acid: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the indole at the C3-position to generate the reactive indoleninium ion.

  • Hydride Source: Triethylsilane (Et₃SiH) serves as the hydride donor. It is a mild reducing agent that selectively transfers a hydride to the electrophilic C2-position of the indoleninium ion, leaving the ester group intact.

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively solubilizes the reactants.

  • Temperature: The reaction is typically performed at room temperature, highlighting the mildness of this protocol.

Reaction Mechanism:

G Indole 5-Methoxycarbonylindole Indoleninium Indoleninium Ion Indole->Indoleninium + H⁺ (from TFA) Indoline 5-Methoxycarbonylindoline Indoleninium->Indoline + H⁻ (from Et₃SiH)

Caption: Ionic Hydrogenation Mechanism.

Step-by-Step Protocol:

  • To a stirred solution of 5-methoxycarbonylindole (1.0 g, 5.71 mmol) in dichloromethane (20 mL) at 0 °C, add triethylsilane (1.8 mL, 11.4 mmol, 2.0 equiv).

  • Slowly add trifluoroacetic acid (4.4 mL, 57.1 mmol, 10.0 equiv) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl indoline-5-carboxylate.

Expected Yield: 80-90%

Method 3: Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in acidic media.[1] This makes it an excellent choice for the reduction of indoles, which can be protonated to form the reactive indoleninium species.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride is less reactive than sodium borohydride and will not reduce the ester group under these conditions. It selectively reduces the indoleninium ion formed in situ.

  • Acid: Acetic acid serves as both the solvent and the acid catalyst to generate the indoleninium ion.

  • Temperature: The reaction proceeds efficiently at room temperature.

Step-by-Step Protocol:

  • To a solution of 5-methoxycarbonylindole (1.0 g, 5.71 mmol) in glacial acetic acid (20 mL), add sodium cyanoborohydride (717 mg, 11.4 mmol, 2.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water (50 mL).

  • Basify the mixture to pH 8-9 with solid sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl indoline-5-carboxylate.

Expected Yield: 75-85%

Method Comparison and Troubleshooting

FeatureCatalytic HydrogenationIonic Hydrogenation (Et₃SiH/TFA)Sodium Cyanoborohydride
Reagents H₂, Pd/C, Acetic AcidEt₃SiH, TFA, DCMNaBH₃CN, Acetic Acid
Selectivity HighHighGood
Yield Very Good (85-95%)Good (80-90%)Good (75-85%)
Reaction Time 12-24 hours2-4 hours4-8 hours
Safety Considerations Handling of H₂ gas and flammable catalystUse of corrosive TFAUse of toxic NaBH₃CN and potential HCN evolution upon strong acidification
Work-up Filtration of catalyst, acid removalAqueous work-upAqueous work-up
Cost Catalyst can be expensive but is recyclableReagents are moderately pricedReagents are relatively inexpensive

Troubleshooting Guide:

  • Incomplete Reaction:

    • Catalytic Hydrogenation: Ensure the catalyst is active (use a fresh batch if necessary) and that the system is properly sealed and purged. Increase hydrogen pressure or reaction time if needed.

    • Ionic Hydrogenation: Ensure the TFA is fresh and anhydrous. Increase the equivalents of silane and TFA if necessary.

    • Sodium Cyanoborohydride: Check the purity of the NaBH₃CN. The reaction may require gentle heating (40-50 °C) to go to completion.

  • Formation of Side Products (e.g., alcohol from ester reduction):

    • This is less common with the described methods. If observed, reduce the reaction temperature and monitor the reaction more closely to stop it as soon as the starting material is consumed. For catalytic hydrogenation, a less active catalyst or lower hydrogen pressure might be beneficial.

  • Difficult Purification:

    • Ensure complete removal of acetic acid or TFA during the work-up, as residual acid can complicate chromatography. A thorough aqueous wash is crucial.

Conclusion

The selective reduction of 5-methoxycarbonylindole to 5-methoxycarbonylindoline is a critical transformation in synthetic organic and medicinal chemistry. This guide has detailed three reliable and field-tested protocols: catalytic hydrogenation, ionic hydrogenation, and reduction with sodium cyanoborohydride. Each method offers a viable route to the desired product with good to excellent yields and high chemoselectivity. The choice of method will depend on the specific requirements of the synthesis, including available equipment, safety considerations, and desired reaction time. By understanding the underlying principles and carefully following the detailed protocols, researchers can confidently and efficiently perform this important synthetic transformation.

References

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814.
  • PubChem. (n.d.). Methyl 1H-indole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

  • Rhodium Archive. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Retrieved from [Link]

  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14(11), 2936–2939.
  • Shingate, B. B., et al. (2021). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 11, 37785-37805.
  • Supporting Information for an article in The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.

Sources

The Strategic Application of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indoline Scaffold and the Versatility of a Key Intermediate

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Its inherent biological relevance and synthetic tractability make it a focal point for the discovery of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[2][3] Within this esteemed class of heterocycles, 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, also known as Methyl indoline-5-carboxylate hydrochloride, emerges as a particularly valuable and versatile intermediate for drug discovery and development.

This technical guide provides an in-depth exploration of the applications of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride in medicinal chemistry. We will delve into its role as a key building block in the synthesis of targeted therapeutics, provide detailed, field-proven protocols for its functionalization, and illuminate the underlying biological pathways influenced by the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their quest for next-generation medicines.

Core Applications in Drug Discovery: A Gateway to Bioactive Molecules

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride serves as a critical starting material for the synthesis of a diverse array of bioactive molecules. Its utility stems from two key structural features: the reactive secondary amine of the indoline ring and the modifiable methoxycarbonyl group at the 5-position. These sites allow for precise chemical modifications to tailor the final compound's pharmacological profile.

Synthesis of Serotonergic Agents for Neurological Disorders

The indole nucleus is a fundamental component of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[4] Consequently, derivatives of 5-Methoxycarbonyl-2,3-dihydro-1H-indole are extensively explored for their potential to modulate the serotonergic system, leading to treatments for depression, anxiety, and other neurological conditions.[5][6]

A prime example of the strategic use of a related indole scaffold is in the synthesis of the antidepressant drug Vilazodone. While many synthetic routes to Vilazodone start from 5-cyanoindole, a plausible and documented pathway involves the conversion of a 5-carboxyindole derivative into the key 5-cyanoindole intermediate.[7][8] This highlights the importance of the functional group at the 5-position and provides a strong rationale for the use of 5-Methoxycarbonyl-2,3-dihydro-1H-indole as a precursor. The ester can be hydrolyzed to the carboxylic acid, which is then converted to a carboxamide, and subsequently dehydrated to the crucial nitrile (cyano) group.[8]

Vilazodone acts as a dual-action antidepressant, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[9] This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder.[9]

Experimental Protocols: Harnessing the Reactivity of the Indoline Core

The true value of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride as a building block is realized through its chemical transformations. The following protocols provide detailed, step-by-step methodologies for the key N-functionalization reactions that are fundamental to the synthesis of diverse bioactive molecules.

Protocol 1: N-Acylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole

N-acylated indolines are prevalent motifs in many pharmaceuticals.[10] This protocol describes a robust method for the N-acylation using a carboxylic acid and a coupling agent, which avoids the need for often unstable acyl chlorides.[2]

Reaction Scheme:

N_Acylation Indoline 5-Methoxycarbonyl-2,3-dihydro-1H-indole DCC_DMAP DCC, DMAP Indoline->DCC_DMAP + CarboxylicAcid R-COOH CarboxylicAcid->DCC_DMAP Product N-Acyl-5-methoxycarbonyl-2,3-dihydro-1H-indole DCC_DMAP->Product RT, 3h Solvent CH2Cl2 Solvent->DCC_DMAP

Caption: General scheme for N-acylation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
5-Methoxycarbonyl-2,3-dihydro-1H-indole HCl141452-01-9213.67Starting material
Carboxylic Acid (R-COOH)VariesVariesAcylating agent
Dicyclohexylcarbodiimide (DCC)538-75-0206.33Coupling agent
4-Dimethylaminopyridine (DMAP)1122-58-3122.17Catalyst
Dichloromethane (CH2Cl2)75-09-284.93Anhydrous solvent
Triethylamine (TEA)121-44-8101.19Base to free the amine
Hydrochloric Acid (1 M aq.)7647-01-036.46For workup
Saturated Sodium Bicarbonate Solution144-55-884.01For workup
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Procedure:

  • Free Amine Preparation: To a stirred solution of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) in dichloromethane (10 mL per mmol of starting material) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction Setup: To the above mixture, add the desired carboxylic acid (1.1 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Coupling Agent Addition: Add a solution of dicyclohexylcarbodiimide (1.2 eq) in dichloromethane (2 mL per mmol of DCC) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with dichloromethane.

  • Extraction: Wash the combined filtrate sequentially with 1 M HCl (2 x 10 mL per mmol of starting material), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • The use of DCC as a coupling agent allows for the direct use of carboxylic acids, which are generally more stable and readily available than their corresponding acid chlorides.[2]

  • DMAP is a highly effective acylation catalyst that accelerates the reaction.

  • The initial treatment with triethylamine is necessary to neutralize the hydrochloride salt and generate the free secondary amine, which is the reactive nucleophile.

  • The aqueous workup is designed to remove unreacted starting materials, the catalyst, and by-products.

Protocol 2: N-Alkylation of 5-Methoxycarbonyl-2,3-dihydro-1H-indole

N-alkylation introduces a variety of side chains, which is a common strategy to modulate the pharmacological activity of indoline-based compounds. This protocol utilizes a strong base to deprotonate the indoline nitrogen, followed by reaction with an alkyl halide.[11]

Reaction Scheme:

N_Alkylation Indoline_HCl 5-Methoxycarbonyl-2,3-dihydro-1H-indole HCl Base NaH Indoline_HCl->Base Product N-Alkyl-5-methoxycarbonyl-2,3-dihydro-1H-indole Base->Product 0 °C to RT AlkylHalide R-X (X = Br, I) AlkylHalide->Product + Solvent Anhydrous DMF Solvent->Base

Caption: General scheme for N-alkylation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
5-Methoxycarbonyl-2,3-dihydro-1H-indole HCl141452-01-9213.67Starting material
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Strong base
Alkyl Halide (R-X, X = Br, I)VariesVariesAlkylating agent
Anhydrous Dimethylformamide (DMF)68-12-273.09Polar aprotic solvent
Ethyl Acetate141-78-688.11For extraction
Saturated Ammonium Chloride Solution12125-02-953.49For quenching
Brine (Saturated Sodium Chloride Solution)7647-14-558.44For workup
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with anhydrous hexane to remove the oil) in anhydrous DMF (10 mL per mmol of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) in anhydrous DMF (5 mL per mmol) dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL per mmol of starting material).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-alkylated product.

Trustworthiness and Self-Validation:

  • The progress of both N-acylation and N-alkylation reactions should be meticulously monitored by TLC to ensure the complete consumption of the starting material and to identify the formation of the desired product.

  • The final products must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their identity and purity. High-Performance Liquid Chromatography (HPLC) analysis is also recommended to determine the final purity.

Biological Significance and Signaling Pathways

Derivatives of 5-Methoxycarbonyl-2,3-dihydro-1H-indole have shown promise in modulating key biological targets implicated in various diseases.

Serotonergic System Modulation

As previously mentioned, the structural similarity of the indole nucleus to serotonin makes it an ideal scaffold for targeting components of the serotonergic system.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->SERT Reuptake HT1A_receptor 5-HT1A Receptor Downstream Downstream Signaling (e.g., ↓cAMP) HT1A_receptor->Downstream Activation Indoline_Derivative Indoline-based SSRI/5-HT1A Agonist (e.g., Vilazodone) Indoline_Derivative->SERT Inhibition Indoline_Derivative->HT1A_receptor Agonism

Caption: Simplified signaling pathway of a dual-action serotonergic agent.

Compounds derived from 5-Methoxycarbonyl-2,3-dihydro-1H-indole can be designed to act as selective serotonin reuptake inhibitors (SSRIs). By blocking the serotonin transporter (SERT), these molecules increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[12] Furthermore, modifications to the N-alkyl or N-acyl side chain can impart affinity and agonist activity at specific serotonin receptors, such as the 5-HT1A receptor.[13] Agonism at presynaptic 5-HT1A autoreceptors can regulate serotonin release, while activation of postsynaptic 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[13]

Anticancer Applications

The indole scaffold is also a key feature in numerous anticancer agents.[14][15][16] Derivatives of 5-Methoxycarbonyl-2,3-dihydro-1H-indole can be elaborated to target various pathways involved in cancer progression.

Anticancer_Pathway cluster_cell Cancer Cell Kinase Protein Kinases (e.g., VEGFR, EGFR) Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Microtubules Microtubule Dynamics Microtubules->Proliferation Essential for Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Indoline_Derivative N-Aryl Indoline Derivative Indoline_Derivative->Kinase Inhibition Indoline_Derivative->Microtubules Disruption Indoline_Derivative->Apoptosis Induction

Caption: Potential anticancer mechanisms of indoline derivatives.

For instance, N-aryl indoline derivatives have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and growth.[15] By blocking these kinases, the indoline-based compounds can inhibit downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis (programmed cell death). Additionally, certain indole derivatives have been shown to interfere with microtubule dynamics, a process essential for cell division, making them effective mitotic inhibitors.[1]

Conclusion

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a high-value intermediate that provides a versatile platform for the synthesis of a wide range of biologically active molecules. Its strategic application in the development of serotonergic agents and anticancer drugs underscores the enduring importance of the indoline scaffold in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this key building block in their drug discovery endeavors. The continued exploration of derivatives from this starting material holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Chen, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 48-55. Available from: [Link]

  • Black, S., et al. (2000). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules, 5(9), 1139-1144. Available from: [Link]

  • Black, S., et al. (2000). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules, 5(9), 1139-1144. Available from: [Link]

  • Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 15(2), 931. Available from: [Link]

  • Ghinet, A., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 534-541. Available from: [Link]

  • Google Patents. (2013). Synthesis method for antidepressant drug vilazodone. CN103159749A.
  • Lind, C. J., & Sogn, A. W. (1961). Process for n-alkylation of indoles. U.S. Patent 3,012,040.
  • Shabadi, R., et al. (2004). N-alkylation of indole derivatives. U.S. Patent Application 10/669,493.
  • Thomson, D. W., et al. (2021). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. Available from: [Link]

  • Katritzky, A. R., et al. (1995). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Journal of Organic Chemistry, 60(12), 3701-3704. Available from: [Link]

  • Lee, H. J., et al. (2003). Process for preparation of 5-substituted indole derivatives. KR100411599B1.
  • Chen, C. T., et al. (2003). Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. Journal of Medicinal Chemistry, 46(10), 1949-1956. Available from: [Link]

  • Zhang, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 63(17), 9486-9503. Available from: [Link]

  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry, 32(8), 2007-2011. Available from: [Link]

  • Ukraintsev, I. V., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(22), 7937. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 610. Available from: [Link]

  • Hadjipavlou-Litina, D., et al. (2021). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 26(21), 6432. Available from: [Link]

  • Ghinet, A., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 534-541. Available from: [Link]

  • Wang, W., et al. (2021). Revealing vilazodone's binding mechanism underlying its partial agonism to the 5-HT1A receptor in the treatment of major depressive disorder. Physical Chemistry Chemical Physics, 23(3), 1849-1860. Available from: [Link]

  • Brizzi, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(16), 4984. Available from: [Link]

  • Hudson, K. L., et al. (2015). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Organic & Biomolecular Chemistry, 13(24), 6795-6804. Available from: [Link]

  • Ghinet, A., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 534-541. Available from: [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available from: [Link]

  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. RSC Advances, 9(43), 25055-25060. Available from: [Link]

  • Rajput, A. P., & Gore, R. P. (2012). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 4(3), 1055-1061. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(1), 117-130. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7808. Available from: [Link]

Sources

Troubleshooting & Optimization

Byproduct formation in the reduction of 5-methoxycarbonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation & Optimization of Indole Ester Reduction Ticket ID: IND-RED-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The reduction of 5-methoxycarbonylindole (methyl indole-5-carboxylate) to 5-hydroxymethylindole is a pivotal transformation in the synthesis of tryptamine analogs and indole alkaloids. While seemingly straightforward, this reaction sits on a "reactivity cliff." The electron-withdrawing ester activates the indole ring toward nucleophilic attack, while the indole nitrogen renders the system acid-sensitive.

Users frequently encounter three distinct failure modes:

  • Over-reduction: Saturation of the C2-C3 double bond (Indoline formation).

  • Stalled Reduction: Isolation of the aldehyde intermediate.

  • Workup Failure: Formation of inseparable aluminum emulsions or acid-catalyzed polymerization (tars).

This guide provides the mechanistic insight and protocols required to navigate these pitfalls.

Module 1: The "Over-Reduction" Trap (Indoline Formation)

User Observation

"I used excess LiAlH4 to ensure the ester was gone, but my NMR shows aliphatic signals around 3.0-3.5 ppm. I think I reduced the ring."

The Mechanism

Indoles are electron-rich, but the 5-ester group withdraws electron density, making the ring slightly more susceptible to nucleophilic attack than unsubstituted indole. When using powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) at reflux, the hydride can attack the C2 position, leading to the 5-hydroxymethylindoline byproduct.

Troubleshooting & Logic
VariableRecommendationScientific Rationale
Reagent LiAlH₄ (Standard) Strong enough to reduce ester to alcohol rapidly.
Reagent DIBAL-H (Alternative) More controlled; often stops at alcohol without touching the ring if temp is < 0°C.
Temperature 0°C to RT Critical. High heat (Reflux in THF/Ether) promotes thermodynamic reduction of the C2-C3 double bond.
Stoichiometry 2.2 - 2.5 equiv. Excess is needed to deprotonate the N-H (1 equiv) and reduce the ester (2 hydrides), but massive excess (>5 equiv) favors ring saturation.
Visualizing the Pathway

IndoleReduction Start 5-Methoxycarbonylindole (Substrate) Aldehyde Indole-5-carboxaldehyde (Intermediate) Start->Aldehyde Hydride Addition 1 (Fast) Alcohol 5-Hydroxymethylindole (Target Product) Aldehyde->Alcohol Hydride Addition 2 (Fast) Indoline 5-Hydroxymethylindoline (Over-Reduced Byproduct) Alcohol->Indoline Excess LiAlH4 + Heat (C2-C3 Saturation)

Figure 1: Reaction pathway showing the danger zone of over-reduction (red dashed line) which occurs under vigorous conditions.

Module 2: Incomplete Reduction (Aldehyde Stalling)

User Observation

"I switched to DIBAL-H to avoid ring reduction, but I isolated the aldehyde instead of the alcohol."

The Mechanism

When reducing esters, the first hydride addition forms a tetrahedral aluminate intermediate.

  • With LiAlH₄: This intermediate collapses rapidly or is reduced further in situ because the reagent is aggressive.

  • With DIBAL-H (at -78°C): The tetrahedral intermediate is stable. It does not collapse to the aldehyde until after the acidic quench. If you want the alcohol using DIBAL, you must allow the reaction to warm to room temperature (or use >2 equivalents) to drive the second reduction.

FAQ: Reagent Selection Guide

Q: Can I use NaBH₄? A: Generally, No. Sodium borohydride is too mild to reduce esters effectively unless you add additives like LiCl or reflux in methanol (which risks transesterification). Stick to LiAlH₄ for reliable alcohol formation.

Q: How do I ensure full conversion to alcohol with DIBAL? A: Use 3.0 equivalents. Perform the addition at -78°C, then slowly warm to 0°C or Room Temperature (RT) before quenching. The warming step ensures the intermediate collapses and is reduced again.

Module 3: Workup Protocols (The "Fieser" Standard)

User Observation

"The reaction worked, but I have a gray, gelatinous sludge. I can't filter it, and my yield is trapped in the emulsion."

The Solution: Fieser Workup

Aluminum salts (


) form gelatinous precipitates that clog filters and trap product. The Fieser Workup  produces a granular, sand-like precipitate that filters easily.[1]

The "n-n-3n" Rule: For every 1 gram of LiAlH₄ used:

  • Dilute reaction with Ether/THF and cool to 0°C.

  • Slowly add 1 mL Water. (Quenches excess hydride).

  • Add 1 mL 15% NaOH (aq). (Converts salts to aluminates).

  • Add 3 mL Water. (Hydrates the salts).

  • Warm to RT and stir for 15 minutes. Add MgSO₄.[2][3] Filter.

Standardized Protocol: High-Fidelity Reduction

Objective: Selective reduction of 5-methoxycarbonylindole to 5-hydroxymethylindole.

Reagents:

  • Substrate: 5-Methoxycarbonylindole (1.0 equiv)

  • Reagent: LiAlH₄ (2.4 equiv) — Note: 1.0 equiv is consumed by the N-H proton.

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve 5-methoxycarbonylindole in anhydrous THF. Cool to 0°C (Ice bath).

  • Addition: Add LiAlH₄ (solution in THF or solid) portion-wise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur immediately as the N-H is deprotonated.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC (Target usually more polar than ester).

    • Critical Control:Do NOT reflux unless TLC shows stalled conversion. Reflux increases risk of indoline formation.

  • Quench (Fieser Method): Cool back to 0°C.

    • Add Water (1x volume of LAH mass).

    • Add 15% NaOH (1x volume).[2][3]

    • Add Water (3x volume).[3][4]

  • Isolation: Stir until precipitate turns white and granular. Filter through a celite pad.[1][2] Wash pad with THF. Concentrate filtrate.[1]

Visual Decision Tree: Troubleshooting Results

Troubleshooting Observation Analyze Crude NMR/TLC Result1 Aliphatic signals (3.0-3.5ppm) (Indoline formed) Observation->Result1 Result2 Aldehyde Peak (~10ppm) (Incomplete) Observation->Result2 Result3 Pink/Black Tar (Polymerization) Observation->Result3 Action1 Action: Lower Temp (0°C) Reduce Equivalents Result1->Action1 Action2 Action: Increase Temp to RT Check Reagent Quality Result2->Action2 Action3 Action: Check pH of Workup Avoid Strong Acids Result3->Action3

Figure 2: Diagnostic logic for post-reaction analysis.

References

  • Fieser Workup Protocol

    • Source: University of Rochester / Fieser & Fieser.
    • Context: Standard method for aluminum hydride quenching to prevent emulsions.
  • Reduction of Carboxylic Acid Derivatives (Mechanism)

    • Source: Master Organic Chemistry.
    • Context: Mechanistic steps of hydride addition to esters and the stability of intermedi
  • Indole Reactivity & Side Reactions

    • Source: Organic Chemistry Portal / Sundberg & Carey.
    • Context: Indoles are electron-rich; electrophilic attack (or reduction of the ring)
  • Safety & Handling of LiAlH₄

    • Source: ACS Chemical Health & Safety.[3][5]

    • Context: Essential safety protocols for handling pyrophoric hydrides.
    • [3]

Sources

Troubleshooting low yield in N-alkylation of 2,3-dihydroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2,3-dihydroindoles (indolines). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Low yields can be a significant roadblock, and this resource provides a structured, in-depth approach to troubleshooting and optimizing your reaction conditions. The information is presented in a question-and-answer format to directly address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a 2,3-dihydroindole is giving a low yield. What are the most common initial factors to check?

Low yields in the N-alkylation of 2,3-dihydroindoles often stem from a few critical experimental parameters. Before delving into more complex issues, a thorough review of the basics is essential.[1][2]

A logical first step is to ensure the integrity of your reaction setup and reagents[2]:

  • Anhydrous Conditions: Many N-alkylation reactions, especially those employing strong bases like sodium hydride (NaH), are highly sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and that your solvents are anhydrous.

  • Inert Atmosphere: If using air-sensitive reagents like NaH or certain organometallic catalysts, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Reaction Temperature: Temperature control is critical. Some reactions require elevated temperatures to overcome the activation energy, while others may be prone to decomposition at higher temperatures. Verify that your reaction is being conducted at the optimal temperature for your specific substrate and reagents.[2]

  • Stirring Efficiency: In heterogeneous reaction mixtures (e.g., with solid bases), efficient stirring is vital to ensure proper mixing and contact between reactants.[2]

The following diagram outlines a basic workflow for these initial checks:

Start Low Yield Observed Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_Atmosphere Ensure Inert Atmosphere Check_Moisture->Check_Atmosphere Check_Temp Confirm Correct Temperature Check_Atmosphere->Check_Temp Check_Stirring Assess Stirring Efficiency Check_Temp->Check_Stirring Proceed Proceed to Deeper Troubleshooting Check_Stirring->Proceed Indolide Dihydroindolide Anion N_Alkylation N-Alkylation (Desired) Indolide->N_Alkylation Attack at N C_Alkylation C-Alkylation (Side Reaction) Indolide->C_Alkylation Attack at C3 Alkyl_Halide Alkyl Halide (R-X)

Caption: Competing N- and C-alkylation pathways.

Issue 3: Reaction is Sluggish or Does Not Go to Completion

Symptoms:

  • Slow reaction progress as monitored by TLC or LC-MS.

  • Incomplete conversion even after prolonged reaction times.

Troubleshooting Steps:

  • Increase Reaction Temperature: For many SN2 reactions, increasing the temperature can significantly increase the reaction rate. However, be mindful of potential decomposition of starting materials, reagents, or products at higher temperatures.

  • Change the Leaving Group: If using an alkyl chloride, switching to the corresponding bromide or iodide will result in a more reactive electrophile and likely a faster reaction.

  • Consider Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for N-alkylation, especially when using inorganic bases like NaOH or K₂CO₃ in a biphasic system. [3][4][5]A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used to transport the hydroxide or carbonate anion into the organic phase, where it can deprotonate the dihydroindole. This method often allows for milder reaction conditions and can be more environmentally friendly. [4] Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

  • To a round-bottom flask, add the 2,3-dihydroindole (1.0 eq.), the alkyl halide (1.2 eq.), a phase-transfer catalyst such as TBAB (0.1 eq.), and a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of the base (e.g., 50% w/w NaOH or saturated K₂CO₃).

  • Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Antipin, R. L., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7535.
  • Frontiers in Chemistry. (2022).
  • ResearchGate. (2022).
  • Buchwald, S. L., & Hartwig, J. F. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(42), 13837–13845.
  • Gnanamani, E., Yan, X., & Zare, R. N. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets.
  • Symmetry. (2020).
  • Trost, B. M., & Dong, G. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 139(46), 16687–16694.
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Beller, M., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(63), 14385-14390.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Wang, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(3), 579-583.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Jonczyk, A., & Makosza, M. (2008). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Synthesis, 1976(6), 387-390.
  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
  • Fu, D., Calvo, J. A., & Samson, L. D. (2010).
  • Prakash, G. K. S., et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 74(6), 2567–2570.
  • Chemistry LibreTexts. (2021). 8.
  • Gokel, G. W., & Durst, H. D. (1976). Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. The Journal of Organic Chemistry, 41(21), 3418–3420.
  • Wikipedia. (n.d.).
  • Quora. (2021). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents?
  • Fu, D., et al. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(11), 6033.
  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube.
  • Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently.
  • O'Donnell, M. J., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3465–3478.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with the SNAr Reaction.
  • Master Organic Chemistry. (2010). How To Use a pKa Table.
  • University of Tartu. (n.d.).
  • ResearchGate. (n.d.). A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts.

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Preventing over-reduction in indole hydrogenation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Hydrogenation. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance for one of the most common yet challenging transformations in organic synthesis: the selective hydrogenation of indoles to indolines, while preventing over-reduction to octahydroindoles.

This resource is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during indole hydrogenation, providing probable causes and actionable solutions.

Issue 1: Significant Over-Reduction to Octahydroindole

You're observing a significant amount of the fully saturated octahydroindole in your reaction mixture, while your target is the indoline.

Probable CauseProposed SolutionScientific Rationale
Highly Active Catalyst Switch to a less active catalyst (e.g., from Rh/C to Pt/C or a specific Pd catalyst).[1]Different metals have varying abilities to catalyze the hydrogenation of the benzene ring of the indoline intermediate. Rhodium is generally more active for arene hydrogenation than Platinum or Palladium.[2]
Harsh Reaction Conditions Reduce hydrogen pressure and/or temperature.[1]High pressure and temperature provide the necessary activation energy to overcome the aromaticity of the indoline's benzene ring, leading to its reduction.[3]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the indole starting material is consumed.Once the more reactive C2=C3 bond of the indole is hydrogenated, prolonged exposure to the catalyst and hydrogen will inevitably lead to the slower reduction of the benzene ring.
Inappropriate Solvent Choice Use a solvent system that may modulate catalyst activity or product solubility, such as aqueous systems with an acid.[3]A solvent like water can facilitate the formation of a hydrophilic iminium ion intermediate, which, after hydrogenation, may have limited interaction with the catalyst surface, thus disfavoring further reduction.[1][3]
Issue 2: Catalyst Poisoning and Reaction Stalling

Your reaction starts well but then slows down or stops completely before all the starting material is consumed.

Probable CauseProposed SolutionScientific Rationale
Product-Induced Deactivation Add a stoichiometric amount of a strong acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA).[1]The indoline product, a secondary amine, can coordinate to the metal surface of the catalyst, blocking active sites.[1][2] An acid protonates the indoline nitrogen, forming an ammonium salt. This prevents the lone pair from binding to and poisoning the catalyst.[1]
Impure Starting Material or Solvent Ensure the purity of your indole substrate and use high-purity, degassed solvents.Certain functional groups (e.g., thiols, sulfides) or impurities can act as potent catalyst poisons.
Catalyst Deactivation over Time For heterogeneous catalysts, consider catalyst filtration and addition of a fresh batch if the reaction stalls. For homogeneous catalysts, stability might be an issue under the reaction conditions.The active sites of a catalyst can degrade over time, especially under harsh conditions.
Issue 3: Formation of Polymeric Byproducts

You observe the formation of insoluble, high molecular weight materials in your reaction vessel.

Probable CauseProposed SolutionScientific Rationale
Uncontrolled Acid-Catalyzed Polymerization Use an appropriate amount of acid and a suitable solvent like water.[1][3]While acid is beneficial, in high concentrations and in non-polar organic solvents, the protonated indole (iminium ion) can be attacked by another neutral indole molecule, initiating polymerization.[1][3] Using water as a solvent can prevent this by solvating the iminium ion and creating a phase separation from the bulk indole.[1][3]
Highly Reactive Indole Substrate For electron-rich indoles, consider using milder acidic conditions or a protecting group on the indole nitrogen.Electron-donating groups on the indole ring increase its nucleophilicity, making it more susceptible to polymerization.
Experimental Protocol: Selective Hydrogenation of Indole to Indoline using Pt/C and p-TSA in Water

This protocol is an example of an environmentally benign and selective method for the hydrogenation of unprotected indoles.[1]

  • Reaction Setup: To a high-pressure reaction vessel, add indole (1 mmol), 5 mol% Pt/C (10 wt. % on activated carbon), and p-toluenesulfonic acid monohydrate (1.1 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the vessel.

  • Reaction Execution: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 bar of H₂. Stir the reaction mixture at 80°C for 2-4 hours.

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Basify the filtrate with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude indoline. Purify by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is preventing over-reduction in indole hydrogenation so challenging?

The primary difficulty lies in the inherent reactivity of the indole molecule. The hydrogenation of the C2=C3 double bond in the pyrrole ring to form indoline is relatively facile. However, the resulting indoline still contains a benzene ring which can be further hydrogenated to octahydroindole under typical hydrogenation conditions.[1] The challenge is to find a "sweet spot" in terms of catalyst activity and reaction conditions that allows for the selective reduction of the pyrrole ring without affecting the more stable benzene ring.[3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on your specific needs:

  • Heterogeneous catalysts (e.g., Pt/C, Pd/C) are generally preferred for their ease of separation from the reaction mixture, reusability, and stability.[1][4] They are a good first choice for most standard indole hydrogenations.

  • Homogeneous catalysts (e.g., complexes of Rh, Ru, Ir) offer higher selectivity and activity in some cases, especially for asymmetric hydrogenations.[1][5][6] However, they can be more expensive, sensitive to air and moisture, and difficult to remove from the final product.[4]

Q3: What is the role of N-protection in indole hydrogenation?

Protecting the indole nitrogen (e.g., with Boc, Cbz, or other groups) can be advantageous. It can prevent catalyst poisoning by the product and in some cases, can influence the stereochemical outcome of the reaction.[7][8] However, it adds extra steps to the synthetic sequence (protection and deprotection). For many applications, developing a selective hydrogenation for the unprotected indole is more atom-economical.[1]

Q4: Can the substituents on the indole ring affect the reaction?

Absolutely. The electronic and steric nature of substituents can significantly impact the reaction. Electron-donating groups can increase the rate of the initial hydrogenation but may also make the resulting indoline more susceptible to over-reduction. Bulky substituents near the pyrrole ring can sterically hinder the approach of the substrate to the catalyst surface, potentially slowing down the reaction or influencing stereoselectivity.[7][8]

Q5: Are there any "green" methods for indole hydrogenation?

Yes, significant progress has been made in developing more environmentally friendly protocols. The use of water as a solvent, heterogeneous catalysts that can be recycled, and mild reaction conditions (lower pressure and temperature) all contribute to a greener process.[1][3] The use of molecular hydrogen as the reductant is also inherently green as the only byproduct is water (in some catalytic cycles) or no byproduct at all.[1]

Visualizing the Process

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway from indole to indoline and the common side reactions of over-reduction and polymerization.

G Indole Indole Iminium Iminium Ion Indole->Iminium + H⁺ Indoline Indoline (Desired Product) Iminium->Indoline + H₂, Catalyst Polymer Polymer (Side Product) Iminium->Polymer + Indole Octahydroindole Octahydroindole (Over-reduction) Indoline->Octahydroindole + H₂, Catalyst (Harsh Conditions) G start Start Experiment check_conversion Low Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No stalling Reaction Stalling? check_conversion->stalling Yes over_reduction Over-reduction? check_selectivity->over_reduction Yes success Successful Reaction check_selectivity->success No reduce_conditions Reduce Temp/Pressure over_reduction->reduce_conditions Yes change_catalyst Change Catalyst (e.g., Pt for Rh) over_reduction->change_catalyst No polymerization Polymerization? over_reduction->polymerization No add_acid Add Acid (e.g., p-TSA) stalling->add_acid Yes check_catalyst Check Catalyst Activity/Purity stalling->check_catalyst No add_acid->start check_catalyst->start reduce_conditions->start change_catalyst->start use_water Use Water as Solvent polymerization->use_water Yes polymerization->success No use_water->start

Caption: Troubleshooting decision tree.

References

  • Bhattacharya, S., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(19), 5084-5087. [Link]

  • Li, W., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. Journal of the Chinese Chemical Society, 69(7), 1235-1239. [Link]

  • Wang, C., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 36(1), 79-85. [Link]

  • Török, B., et al. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(11), 933. [Link]

  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16176-16185. [Link]

  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. [Link]

  • Verrier, C., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(61), 13957-13963. [Link]

  • Bianchini, C., et al. (2002). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics, 21(6), 1170-1181. [Link]

  • LibreTexts Chemistry. (2023). Homogeneous and Heterogeneous Catalysis. [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). [Link]

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Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitrogen-containing heterocycles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to diagnose, mitigate, and prevent catalyst poisoning—a critical challenge in synthetic chemistry.

Introduction

The catalytic hydrogenation of nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling access to saturated ring systems that are prevalent in bioactive molecules. However, the very nature of these substrates presents a significant hurdle: the nitrogen heteroatom, with its lone pair of electrons, can act as a potent poison to the precious metal catalysts (e.g., Palladium, Platinum, Rhodium) required for the transformation.[1][2] This interaction leads to catalyst deactivation, resulting in sluggish or incomplete reactions, increased process costs, and challenges in scalability.[3] This guide is designed to serve as a practical resource to navigate these complexities, offering field-proven insights and solutions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My hydrogenation reaction of a pyridine/pyrrole derivative is extremely slow, incomplete, or has completely stalled. What are the likely causes and how can I fix it?

A1: This is the most common manifestation of catalyst poisoning in this reaction class. The primary cause is the strong coordination of the nitrogen's lone pair of electrons to the active metal sites of the catalyst, effectively blocking them from participating in the hydrogenation process.[1][2] The hydrogenated product (e.g., piperidine) is often a stronger poison than the starting material (e.g., pyridine), leading to product-inhibited deactivation.[4]

Immediate Troubleshooting Steps:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%) can provide a sufficient number of unpoisoned active sites to drive the reaction to completion.[1] This is often a pragmatic first step for small-scale reactions.

  • Elevate Temperature and Pressure: Increasing the reaction temperature can sometimes facilitate the desorption of the poisoning species from the catalyst surface, restoring activity.[5] Similarly, higher hydrogen pressure can increase the rate of hydrogenation, potentially outcompeting the poisoning process. Aromatic heterocycles are often reluctant substrates, requiring temperatures above 100°C for effective hydrogenation.[6]

  • Introduce an Acidic Additive: The poisoning effect can often be neutralized by protonating the nitrogen atom. This sequesters the lone pair, preventing it from binding to the catalyst.

    • Method: Add a stoichiometric equivalent (or slight excess) of a non-coordinating acid like sulfuric acid (H₂SO₄) or a protic solvent like acetic acid.[4][5]

    • Causality: By converting the amine to an ammonium salt, you eliminate its ability to act as a Lewis base towards the metal catalyst. This strategy, however, is not universally applicable if your substrate or product is acid-sensitive.[5]

Logical Workflow for Troubleshooting a Stalled Reaction

G start Reaction Stalled/ Incomplete check_purity Is Substrate/Solvent Pure? start->check_purity purify Purify Substrate/ Solvent (See Protocol 1) check_purity->purify No increase_loading Increase Catalyst Loading (e.g., 2-5x) check_purity->increase_loading Yes purify->increase_loading optimize_cond Optimize Conditions: Increase H2 Pressure &/or Temperature increase_loading->optimize_cond No Improvement success Reaction Complete increase_loading->success Success add_acid Is Substrate Acid-Stable? optimize_cond->add_acid No Improvement optimize_cond->success Success acid_protocol Add Stoichiometric Acid (e.g., HOAc, H2SO4) add_acid->acid_protocol Yes change_catalyst Consider Alternative Catalyst (e.g., Rh, Ru) add_acid->change_catalyst No acid_protocol->success Success change_catalyst->success Success/Improvement

Caption: A decision-tree workflow for troubleshooting stalled hydrogenation reactions.

Q2: My catalyst works for the first run, but its activity drops significantly upon recycling. Why, and can it be restored?

A2: This indicates strong, and potentially irreversible, poisoning. The product, being a saturated amine, often binds more strongly to the catalyst than the aromatic starting material. During workup and recovery, this product may remain adsorbed on the catalyst's active sites.

Troubleshooting Steps:

  • Thorough Washing: Before reuse, wash the recovered catalyst extensively with a solvent that can dissolve the product effectively. A slightly acidic wash (if the catalyst support is stable) can help remove basic nitrogen compounds.

  • Catalyst Regeneration: If simple washing fails, a more active regeneration protocol may be necessary. This often involves high-temperature treatments or chemical washes to remove strongly bound poisons.[7] (See Protocol 2: General Oxidative Regeneration below).

  • Pre-hydrogenation: In some cases, pre-treating the spent catalyst with hydrogen at elevated temperature and pressure before adding the new batch of substrate can help displace the adsorbed product and restore some activity.[5] This method essentially uses hydrogen to clean the catalyst surface.[5]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of catalyst poisoning by nitrogen heterocycles?

Catalyst poisoning is the chemical deactivation of a catalyst's active sites.[8][9] Nitrogen-containing heterocycles act as "Lewis bases" and donate their lone pair of electrons to the electron-deficient transition metal atoms (e.g., Pd, Pt) on the catalyst surface.[1] This forms a strong, dative bond that occupies the active site, preventing reactant molecules from adsorbing and undergoing the desired chemical reaction.[3][7]

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd Pd Active Site Pd_p Pd Active Site H2 H₂ H2->Pd Het N-Heterocycle Het->Pd N_poison N-Heterocycle (Poison) N_poison->Pd_p Strong Coordination

Caption: Mechanism of catalyst poisoning by a nitrogen heterocycle.

Are all nitrogen heterocycles equally potent poisons?

No. The poisoning potential depends on the basicity and steric accessibility of the nitrogen atom.

  • More Basic Heterocycles: Saturated amines like piperidine and pyrrolidine are stronger Lewis bases and therefore more potent poisons than their aromatic precursors (pyridine, pyrrole).[4]

  • Steric Hindrance: A bulky group near the nitrogen atom can sterically hinder its ability to coordinate with the catalyst's surface, reducing its poisoning effect.

Which catalysts are most susceptible, and are there more resistant alternatives?

Palladium (Pd) and Platinum (Pt) are highly active for hydrogenation but are also very susceptible to poisoning by nitrogen and sulfur compounds.[4]

  • Rhodium (Rh): Often shows better resistance to poisoning and is particularly effective for reducing aromatic systems, including heterocycles, under mild conditions.[4]

  • Ruthenium (Ru): Can also be a viable alternative, though it may require different reaction conditions.

  • Alloying: Creating palladium-based alloys with other metals can alter the electronic properties of the catalyst surface, decreasing its sensitivity to poisons.[7][10]

What are other common poisons I should look out for?

Beyond the substrate and product, impurities in your starting materials or solvents can deactivate your catalyst. Be vigilant for:

  • Sulfur Compounds: Thiophenes, mercaptans, and sulfides are extremely potent poisons for most hydrogenation catalysts.[4][11]

  • Halides: Chloride, bromide, and iodide ions can poison catalyst surfaces.[8]

  • Heavy Metals: Trace amounts of mercury, lead, or arsenic can cause irreversible damage.[11][12]

  • Carbon Monoxide (CO): Can be present in low-quality hydrogen gas and will readily poison metal catalysts.[8]

Poison ClassCommon SourcesRelative PotencyReversibility
Nitrogen Compounds Substrate, product, amines, nitrilesModerate to HighOften Reversible
Sulfur Compounds Thiophenes, sulfides, mercaptansVery HighOften Irreversible
Halides Residual solvents (e.g., DCM), saltsModerateVariable
Heavy Metals Contaminated reagents, feedstocksVery HighIrreversible
Carbon Monoxide Impure H₂ gasHighReversible

Preventative Measures & Best Practices

The most effective strategy is to prevent poisoning from occurring in the first place.

  • Ensure Feedstock Purity: This is the most critical factor.[3][13] Purifying reactants and solvents to remove trace poisons before the reaction is highly recommended. Techniques like distillation, recrystallization, or passing the liquid feedstock through a bed of activated carbon can effectively remove many common poisons.[3][13]

  • Use High-Purity Hydrogen: Ensure your hydrogen source is free from contaminants like carbon monoxide.

  • Catalyst Modification:

    • Protective Coatings: Encapsulating catalyst particles within protective shells (e.g., a porous carbon layer) can allow reactants to diffuse in while blocking larger poison molecules.[10][14]

    • Support Effects: The choice of catalyst support (e.g., activated carbon vs. alumina) can influence its resistance to poisoning.[5]

  • Implement a Guard Bed: In flow chemistry setups, use a small, sacrificial pre-column (guard bed) of a less expensive material to adsorb poisons before they reach the main catalyst bed.[1]

Experimental Protocols

Protocol 1: Substrate/Solvent Purification with Activated Carbon

This protocol describes a simple method to remove non-polar and sulfur-containing impurities.

  • Setup: To a flask containing the liquid substrate or solvent, add 5-10% w/w of activated carbon powder.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For more stubborn impurities, gentle heating (if the material is stable) may be applied.

  • Filtration: Carefully filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove all activated carbon particles.

  • Verification: The purified liquid can be analyzed by a suitable method (e.g., GC-MS with a sulfur detector) to confirm the removal of impurities before use in the catalytic reaction.

Protocol 2: General Oxidative Regeneration of a Supported Metal Catalyst

This protocol is for catalysts that have been irreversibly poisoned. Caution: Perform this procedure in a well-ventilated fume hood with appropriate safety precautions.

  • Recovery & Washing: Recover the catalyst by filtration. Wash it thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., methanol, acetone) to remove residual organics. Dry the catalyst under vacuum.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a slow stream of air or a dilute oxygen/nitrogen mixture over the catalyst bed.

  • Heating Profile: Slowly ramp the temperature to 300-400°C and hold for 2-4 hours. This step aims to burn off organic poisons and oxidize surface-bound sulfur to SO₂.

  • Reduction: After cooling under an inert atmosphere (N₂ or Ar), the oxidized catalyst must be re-reduced. Switch the gas feed to hydrogen (typically a 5% H₂/N₂ mixture) and slowly heat to 200-300°C. Hold for 2-4 hours to reduce the metal oxides back to the active metallic state.

  • Passivation & Storage: After cooling to room temperature under an inert atmosphere, the catalyst should be carefully passivated (if it is to be handled in air) or stored under an inert atmosphere until its next use.

References

  • Catalyst poisoning - Wikipedia. Wikipedia. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. AmmoniaKnowHow. [Link]

  • Catalyst Poisoning Solutions - Gulf Bio Analytical. Gulf Bio Analytical. [Link]

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. StudySmarter. [Link]

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. Sustainability Dictionary. [Link]

  • Catalysts Deactivation, Poisoning and Regeneration - MDPI. MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Altex. [Link]

  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. YouTube. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. National Institutes of Health. [Link]

  • Catalyst Poisoning Testing - Intertek. Intertek. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. MDPI. [Link]

  • ACS Catalysis Ahead of Print - ACS Publications - American Chemical Society. ACS Publications. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. University of Illinois Urbana-Champaign. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. MDPI. [Link]

  • Benzene - Wikipedia. Wikipedia. [Link]

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Validation & Comparative

A Comparative Guide to Pharmacophore Modeling of Serotonin 5-HT1A Receptor Ligands with an Indole Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of pharmacophore modeling strategies for the identification and optimization of serotonin 5-HT1A receptor ligands featuring a central indole scaffold. Intended for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document will navigate the nuances of model generation, validation, and application, grounded in experimental data and established scientific principles. We will dissect the causality behind methodological choices, ensuring a robust and reproducible approach to ligand design.

The Significance of Targeting the 5-HT1A Receptor with Indole-Based Ligands

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in endogenous ligands and approved drugs targeting the 5-HT1A receptor. Its structural and electronic properties allow for key interactions within the receptor's binding pocket, making it an ideal starting point for ligand design.

The Rationale Behind Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[2] This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown or of low resolution, a common challenge with GPCRs. By identifying the key pharmacophoric features, we can efficiently screen large chemical libraries for novel scaffolds and guide the optimization of lead compounds.

Comparative Analysis of Pharmacophore Modeling Approaches

Two primary strategies dominate the landscape of pharmacophore modeling: ligand-based and structure-based approaches. The choice between them is dictated by the availability and quality of structural information for the target receptor.

Ligand-Based Pharmacophore Modeling: Learning from Known Binders

When a crystal structure of the 5-HT1A receptor is unavailable or when focusing on a specific binding mode, ligand-based methods are the go-to strategy. These models are generated by aligning a set of known active ligands and extracting the common chemical features responsible for their biological activity.

The HipHop algorithm identifies common pharmacophoric features present in a set of active molecules. This qualitative approach is particularly useful for identifying the essential features for receptor recognition.

The HypoGen algorithm generates quantitative pharmacophore models that correlate the geometric arrangement of features with the biological activity of the ligands. This allows for the prediction of the activity of new compounds and provides a more nuanced understanding of the structure-activity relationship (SAR). A statistically significant model can provide good internal consistency and predictive ability for novel compounds.[2]

Structure-Based Pharmacophore Modeling: Leveraging Receptor Information

With the increasing availability of GPCR crystal structures and reliable homology models, structure-based pharmacophore modeling has become a powerful tool. These models are derived from the interactions observed between a ligand and the receptor in a co-crystal structure or a docked complex. This approach offers a more direct insight into the key interactions driving ligand binding. A structure-based pharmacophore can be a powerful tool for rapidly identifying the structural requirements for effective ligand-receptor binding.[3]

The following diagram illustrates the general workflow for both ligand-based and structure-based pharmacophore modeling:

Caption: A representative pharmacophore model for indole-based 5-HT1A agonists.

Experimental Data for Model Building and Validation

A robust pharmacophore model relies on high-quality biological data. The following table presents a selection of indole-based 5-HT1A receptor ligands with their reported binding affinities (Ki) and/or functional activities (EC50). This data can be used to construct and validate pharmacophore models.

Compound IDStructureKi (nM)EC50 (nM)Reference
D2AAK5 1-((2-(1H-indol-3-yl)ethyl)amino)-3-(2,5-dichlorophenoxy)propan-2-ol938 ± 41-[4]
D2AAK6 1-((2-(1H-indol-3-yl)ethyl)amino)-3-(4-fluorophenoxy)propan-2-ol115 ± 29-[4]
D2AAK7 1-((2-(1H-indol-3-yl)ethyl)amino)-3-(o-tolyloxy)propan-2-ol88.5 ± 14.4-[4]
FW01 Indolylalkylpiperazine derivative51.97[5][6]
Compound 21 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one0.74-[7]
Aripiprazole Arylpiperazine derivative5.6-[7]

Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow

This section provides a detailed, step-by-step methodology for generating and validating a ligand-based pharmacophore model using a representative software package like BIOVIA Discovery Studio or Schrödinger's Phase.

1. Ligand Preparation:

  • Selection of Training and Test Sets: Curate a dataset of at least 15-20 structurally diverse indole-based 5-HT1A ligands with a wide range of biological activities (ideally spanning 3-4 orders of magnitude). Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.

  • 2D to 3D Conversion: Convert the 2D structures of the ligands into 3D representations.

  • Energy Minimization: Perform energy minimization on each ligand to obtain low-energy, stable conformations.

2. Pharmacophore Model Generation (using a tool like Discovery Studio's Catalyst):

  • Common Feature Pharmacophore Generation (HipHop):

    • Input the most active compounds from the training set.

    • Define the chemical features to be considered (e.g., H-bond acceptor/donor, hydrophobic, aromatic, positive ionizable).

    • The algorithm will generate a set of common feature pharmacophore hypotheses.

  • 3D-QSAR Pharmacophore Generation (HypoGen):

    • Input the entire training set with their corresponding biological activities.

    • The algorithm will generate pharmacophore hypotheses that are statistically correlated with the activity data.

3. Model Validation:

  • Internal Validation (Training Set): Assess the quality of the generated models based on parameters like the cost function, correlation coefficient (r), and root mean square deviation (RMSD).

  • External Validation (Test Set): Use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model should have a high correlation between the predicted and experimental activities.

  • Decoy Set Screening: To assess the model's ability to distinguish active from inactive compounds, screen a database containing known active ligands and a larger number of decoy molecules (compounds with similar physicochemical properties but different topology).

  • Calculation of Validation Metrics:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

    • Goodness of Hit (GH) Score: A scoring function that considers the percentage of active compounds retrieved, the percentage of actives in the hit list, and the enrichment factor. A GH score above 0.7 indicates a very good model. [8][9] * Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a comprehensive evaluation of the model's performance. The area under the ROC curve (AUC) is a measure of the model's predictive power.

The following diagram outlines the key steps in pharmacophore model validation:

Pharmacophore_Validation Start Generated Pharmacophore Model Internal_Val Internal Validation (Training Set Statistics) Start->Internal_Val External_Val External Validation (Test Set Prediction) Start->External_Val Decoy_Screen Decoy Set Screening Start->Decoy_Screen Final_Model Validated Pharmacophore Model Internal_Val->Final_Model External_Val->Final_Model Metrics Calculate Validation Metrics (EF, GH Score, ROC Curve) Decoy_Screen->Metrics Metrics->Final_Model

Caption: The workflow for robust validation of a pharmacophore model.

Conclusion and Future Directions

Pharmacophore modeling is an indispensable tool in the rational design of novel 5-HT1A receptor ligands with an indole core. This guide has provided a comparative overview of ligand- and structure-based approaches, highlighting the importance of rigorous validation and the use of high-quality experimental data. By understanding the key pharmacophoric features and employing a systematic workflow, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts.

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to develop more predictive and dynamic pharmacophore models. Furthermore, the increasing availability of high-resolution GPCR structures will undoubtedly propel the development of more accurate and sophisticated structure-based pharmacophore models, paving the way for the discovery of next-generation therapeutics targeting the 5-HT1A receptor.

References

  • Xu, L., et al. (2014). Discovery of Novel 5-HT1AR Agonists via Dynamic Pharmacophore-Based Virtual Screening.
  • Weber, K. C., et al. (2010). Pharmacophore-based 3D QSAR studies on a series of high affinity 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 45(4), 1508-1514.
  • Pharmacophore model validation by goodness-of-hit score (GH) score method. (n.d.).
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Sources

A Comparative Guide to the Neuroprotective Effects of 5-Methoxyindole Derivatives: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neurodegenerative diseases, the indole scaffold represents a privileged structure with significant therapeutic potential.[1] Among its numerous derivatives, 5-methoxyindoles have emerged as a particularly promising class of compounds, demonstrating multifaceted neuroprotective properties. This guide provides an in-depth comparison of the in vitro and in vivo neuroprotective effects of these derivatives, offering field-proven insights into experimental design and mechanistic interpretation. We will dissect the causality behind experimental choices, present detailed protocols for self-validating assays, and synthesize data to bridge the critical gap between cellular mechanisms and whole-organism efficacy.

The Rationale: Why a Dual In Vitro and In Vivo Approach is Essential

The journey of a neuroprotective compound from concept to clinic is paved with rigorous testing. An initial in vitro evaluation is indispensable; it allows for rapid, cost-effective screening of numerous compounds to assess their direct effects on neuronal cells and to elucidate their primary mechanisms of action.[2][3] Common in vitro models utilize neuronal cell lines or primary cultures to simulate specific aspects of neurodegenerative pathology, such as oxidative stress, neuroinflammation, or protein aggregation.[4][5]

However, a sterile cell culture environment cannot replicate the intricate cellular crosstalk, metabolic processes, and physiological barriers of a living organism.[6] This is where in vivo models become paramount. They allow us to assess a compound's ability to cross the blood-brain barrier (BBB), its pharmacokinetic profile, its effects on behavior and cognition, and its overall safety and efficacy within a complex biological system.[7][8][9] Therefore, a synergistic approach, where promising in vitro candidates are advanced to robust in vivo testing, forms the gold standard for preclinical neuroprotective drug discovery.

In Vitro Evidence: Unraveling Cellular Defense Mechanisms

In controlled laboratory settings, 5-methoxyindole derivatives have consistently demonstrated the ability to shield neurons from a variety of insults designed to mimic the cellular damage seen in diseases like Alzheimer's and Parkinson's.

A primary mechanism of action is their potent antioxidant and anti-inflammatory activity.[10][11] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a common pathological hallmark of neurodegeneration.[12] Studies show that derivatives like 5-methoxyindole-2-carboxylic acid (MICA) and other indole-phenolic hybrids can directly scavenge free radicals and reduce ROS levels, thereby protecting cells from oxidative damage.[4][13][14] This protection often translates to measurable outcomes like increased cell viability and reduced release of lactate dehydrogenase (LDH), a marker of cell death.[14][15][16]

Furthermore, these compounds can modulate key signaling pathways involved in cellular defense. A notable example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[17] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, including heme-oxygenase 1 (HO-1).[18] By promoting the Nrf2 pathway, 5-methoxyindole derivatives bolster the cell's intrinsic antioxidant defenses.[17][18]

Summary of In Vitro Neuroprotective Effects
5-Methoxyindole DerivativeIn Vitro ModelInsult / Disease ModelKey Mechanistic FindingsReference(s)
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO)Parkinson's Disease ModelsNot specifiedStrong antioxidant properties, potent neuroprotection, significant MAO-B inhibition.[10]
5-methoxyindole-2-carboxylic acid (MICA)Ischemic Stroke ModelNot specifiedInhibits mitochondrial dihydrolipoamide dehydrogenase (DLDH), upregulates NQO1 via Nrf2 signaling.[13]
Indole-phenolic hybridsAlzheimer's Disease ModelsH₂O₂ and Aβ(25–35) peptideStrong antioxidant and cytoprotective effects, reduced ROS levels, promoted disaggregation of Aβ fragment.[4][14]
Indole-derivative NC001-8Parkinson's Disease ModelsMPP+ and H₂O₂Reduced ROS and cleaved caspase 3, upregulated NRF2 and NQO1, improved neuronal viability.[17]

In Vivo Validation: From Cellular Protection to Functional Recovery

The true test of a neuroprotective agent lies in its ability to exert beneficial effects in a living organism. Several 5-methoxyindole derivatives that showed promise in vitro have been successfully validated in animal models of neurodegenerative diseases.

For instance, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO), which demonstrated strong antioxidant effects in vitro, was tested in a scopolamine-induced model of Alzheimer's-type dementia in rats.[10] The in vivo experiments revealed that 5MeO significantly improved memory and learning, as assessed by behavioral tasks like the step-through and Barnes maze tests.[10] Biochemically, it restored levels of brain-derived neurotrophic factor (BDNF) and acetylcholine (ACh) in the hippocampus and counteracted oxidative stress by reducing lipid peroxidation.[10]

Similarly, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to be neuroprotective in a rat model of ischemic stroke. When administered after the ischemic event, MICA preserved mitochondrial function, upregulated the brain's antioxidant capacity, and attenuated oxidative stress, leading to a reduction in brain damage.[19] Another study demonstrated that pre-treatment with MICA conferred a "chemical preconditioning" effect, significantly reducing the infarction volume after an induced stroke.[13]

Summary of In Vivo Neuroprotective Effects
5-Methoxyindole DerivativeIn Vivo ModelKey Behavioral / Biochemical OutcomesReference(s)
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO)Scopolamine-induced dementia in ratsImproved memory (step-through and Barnes maze tasks); Restored hippocampal BDNF and ACh levels; Reduced oxidative stress.[10]
5-methoxyindole-2-carboxylic acid (MICA)Ischemic stroke in ratsReduced brain infarction volume; Preserved mitochondrial function; Attenuated oxidative stress.[13][19]

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms and processes described, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G ROS Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) ROS->Nrf2_Keap1 Induces Dissociation Indole 5-Methoxyindole Derivative Indole->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Nrf2 Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Protection Cellular Protection & Reduced Oxidative Stress Genes->Protection Leads to

Caption: The Nrf2-ARE antioxidant signaling pathway.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Library (5-Methoxyindole Derivatives) d Treat with Compounds a->d b Neuronal Cell Culture (e.g., SH-SY5Y) c Induce Neurotoxicity (e.g., H₂O₂ or Aβ) b->c c->d e Assess Viability (MTT) & Mechanistic Assays (ROS, etc.) d->e f Select Lead Compound(s) e->f Promising Candidate h Compound Administration f->h g Animal Model of Disease (e.g., Scopolamine Rats) g->h i Behavioral Testing (e.g., Barnes Maze) h->i j Post-mortem Brain Analysis (Biochemical & Histological) i->j

Caption: Translational workflow from in vitro screening to in vivo validation.

Experimental Protocols: A Guide to Self-Validating Methodologies

The trustworthiness of experimental data hinges on robust and well-controlled protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20]
  • For differentiation, seed cells at a density of 2x10⁴ cells/well in a 96-well plate.
  • After 24 hours, reduce serum concentration to 1% and add 10 µM retinoic acid to the medium. Culture for 5-7 days to induce a neuronal phenotype.

2. Compound and Toxin Treatment:

  • Prepare stock solutions of the 5-methoxyindole derivative in DMSO and dilute to final concentrations in culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
  • Pre-treat the differentiated cells with various concentrations of the test compound for 1 to 2 hours.[18]
  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration of 100-500 µM (the optimal concentration should be determined empirically by generating a dose-response curve).[4]
  • Include appropriate controls: untreated cells (vehicle control), cells treated with H₂O₂ only (positive control), and cells treated with the compound only.

3. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of incubation with H₂O₂, remove the medium.[16]
  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
  • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control cells.

4. Causality and Self-Validation:

  • Why SH-SY5Y cells? They are a human-derived cell line that can be differentiated into a neuronal phenotype, providing a relevant and reproducible model for neurotoxicity studies.[12]
  • Why H₂O₂? It is a common ROS used to mimic oxidative stress conditions found in neurodegenerative diseases.[4]
  • Self-Validation: The protocol's integrity is confirmed by observing a significant decrease in viability in the "H₂O₂ only" group compared to the vehicle control, and a dose-dependent rescue of viability in the compound-treated groups.
Protocol 2: In Vivo Assessment of Cognitive Improvement in a Scopolamine-Induced Amnesia Model (Rats)

This protocol evaluates the efficacy of a test compound in reversing memory deficits induced by the cholinergic antagonist scopolamine, a model relevant to Alzheimer's disease.[10]

1. Animals and Acclimatization:

  • Use adult male Wistar or Sprague-Dawley rats (200-250g). House them in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
  • Allow animals to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

2. Compound Administration and Amnesia Induction:

  • Divide animals into groups (n=8-10 per group): Vehicle control, Scopolamine only, Scopolamine + Test Compound (at various doses).
  • Administer the 5-methoxyindole derivative (e.g., orally or via intraperitoneal injection) for a predetermined period (e.g., 7-14 days) before the behavioral test.
  • On the day of testing, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral task. The vehicle control group receives a saline injection.

3. Behavioral Assessment (Barnes Maze):

  • The Barnes maze is a circular platform with holes around the periphery, one of which leads to a dark escape box. It assesses spatial learning and memory.
  • Acquisition Phase (4 days): Conduct one trial per day. Gently place the rat in the center of the maze and allow it to explore and find the escape box. Use aversive stimuli (bright light, mild fan) to motivate the search. Guide the rat to the escape box if it fails to find it within 3 minutes.
  • Probe Trial (Day 5): Remove the escape box. Place the rat in the center and record its movement for 90 seconds.
  • Data Analysis: Measure latency to find the escape hole (acquisition phase) and time spent in the target quadrant where the escape box was previously located (probe trial).

4. Causality and Self-Validation:

  • Why Scopolamine? It blocks muscarinic acetylcholine receptors, inducing a temporary cognitive deficit that mimics the cholinergic dysfunction seen in Alzheimer's disease.[10]
  • Why Barnes Maze? It is a well-validated test for hippocampal-dependent spatial memory that is less stressful than water-based mazes.[10]
  • Self-Validation: The model is validated if the "Scopolamine only" group shows significantly longer latencies during acquisition and spends less time in the target quadrant during the probe trial compared to the vehicle control. A successful neuroprotective effect is demonstrated if the compound-treated group performs significantly better than the scopolamine-only group.

Synthesis and Future Directions

The collective evidence strongly supports the neuroprotective potential of 5-methoxyindole derivatives. In vitro studies are crucial for identifying active compounds and dissecting their molecular mechanisms, such as antioxidant activity and modulation of the Nrf2 pathway.[10][17] Subsequent in vivo experiments confirm that these cellular effects can translate into meaningful functional outcomes, including improved cognition and reduced neuronal damage in relevant disease models.[10][13]

The path forward requires addressing key challenges, particularly optimizing blood-brain barrier penetration and conducting long-term safety and efficacy studies.[4][7] The development of more sophisticated in vitro models, such as human induced pluripotent stem cell (iPSC)-derived neurons and brain organoids, will provide more translationally relevant data to guide drug discovery.[5][21][22] By continuing to integrate rigorous in vitro and in vivo methodologies, the scientific community can unlock the full therapeutic potential of 5-methoxyindole derivatives in the fight against neurodegenerative diseases.

References

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in R
  • Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. PubMed.
  • In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. MDPI.
  • In vivo and in vitro neuroprotective effects of maca polysaccharide. IMR Press.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. PubMed.
  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI.
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed.
  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • In vitro Models of Neurodegener
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxid
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
  • Animal Models of Neurodegener
  • The Neuroprotective Role of Indole-3-Propionic Acid in Migraine P
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • Advances in current in vitro models on neurodegener
  • Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models. PubMed.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggreg
  • Neurodegener
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Indole Deriv

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride (CAS No. for parent indole: 141452-01-9). As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to waste management, extending from the point of generation to final disposal. This document synthesizes regulatory standards with field-proven best practices to ensure every step is a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative

The primary components of risk are the indole scaffold, the methoxycarbonyl group, and the hydrochloride salt. The hydrochloride moiety classifies this compound as a halogenated organic, which has specific disposal implications.[3][4]

Inferred Hazard Profile: Based on depositor-supplied GHS classifications for the analogous 5-Methoxy-2,3-dihydro-1H-indole hydrochloride, the following hazards should be assumed[2]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory tract irritation.[2]

Combustion of this compound may produce hazardous byproducts, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Personal Protective Equipment (PPE) and Safe Handling

A foundational principle of laboratory safety is the establishment of an effective barrier between the researcher and the chemical. The choice of PPE is directly informed by the hazard assessment.

Hazard Category Required Personal Protective Equipment (PPE) Rationale & Causality
Eye Irritation ANSI Z87.1-compliant safety goggles or a face shield.Prevents contact with airborne dust particles or splashes that can cause serious eye irritation.[6]
Skin Irritation Nitrile or neoprene gloves and a fully buttoned lab coat.Provides a chemical-resistant barrier to prevent direct skin contact, which can lead to irritation.[7]
Respiratory Irritation Use within a certified chemical fume hood. For nuisance exposures, a NIOSH-approved P95 or P1 particle respirator may be considered.Engineering controls (fume hood) are the primary defense against inhaling dust, which can irritate the respiratory tract.[5]

Handling Protocol:

  • Ventilation: Always handle this solid compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[5]

  • Dust Avoidance: Avoid actions that generate dust, such as vigorous scraping or pouring from a height.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

Waste Characterization, Segregation, and Incompatibility

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management from "cradle-to-grave."[8] This compound must be treated as a hazardous waste.

Workflow for Waste Handling and Segregation

Below is a decision-making workflow for the proper segregation and handling of waste containing 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride.

WasteDisposalWorkflow cluster_0 Point of Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Disposal Path start Generate Waste Containing 5-Methoxycarbonyl-2,3-dihydro-1H-indole HCl is_mixed Is the waste mixed with other chemicals? start->is_mixed check_compat Check Chemical Incompatibility (Strong Acids, Bases, Oxidizers) is_mixed->check_compat Yes segregate Segregate into a dedicated 'Halogenated Organic Solid Waste' container. is_mixed->segregate No (Pure Compound) eval_mixture Evaluate mixture hazards. Is it compatible with existing waste stream? check_compat->eval_mixture container Select Compatible Container (HDPE or glass) segregate->container eval_mixture->segregate No / Incompatible eval_mixture->container Yes / Compatible labeling Label Container: 1. 'HAZARDOUS WASTE' 2. List all chemical constituents 3. Note accumulation start date container->labeling storage Store in designated Satellite Accumulation Area with secondary containment. labeling->storage pickup Arrange for pickup by licensed hazardous waste professional. storage->pickup

Caption: Decision workflow for handling and segregating indole hydrochloride waste.

Critical Incompatibilities: To prevent dangerous reactions, waste containing this compound must be segregated from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: While it is a hydrochloride salt, mixing with stronger acids could cause unforeseen reactions.[8]

  • Strong Bases: Will neutralize the hydrochloride salt, liberating the free base and potentially generating heat.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance.

Step 1: Container Selection Select a waste container that is in good condition and compatible with halogenated organic solids.[9]

  • Recommended: High-density polyethylene (HDPE) or borosilicate glass containers with secure, screw-top lids.

  • Rationale: These materials are resistant to degradation from a wide range of organic chemicals. The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[4][9]

Step 2: Labeling Proper labeling is a cornerstone of safe waste management and is mandated by law.

  • Procedure: As soon as the first quantity of waste is added, affix a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4][9]

  • Required Information:

    • The words "HAZARDOUS WASTE."

    • The full chemical name: "5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride." If in a mixture, list all components and their approximate percentages.

    • The date accumulation started.

    • The specific hazards (e.g., Irritant, Oral Toxicity).

  • Rationale: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents.

Step 3: Accumulation and Storage Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be a designated area within the lab that does not obstruct traffic or emergency egress.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub.[4][9]

  • Rationale: Secondary containment will capture any leaks or spills from the primary container, preventing environmental contamination and personnel exposure.

  • Quantity Limits: Federal regulations limit SAAs to a maximum of 55 gallons of hazardous waste.[9] However, best practice dictates keeping quantities to a minimum and arranging for disposal when the container is three-quarters full.[4]

Step 4: Arranging Final Disposal Final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.

  • Procedure: Contact your institution's EH&S department to schedule a waste pickup. Do not attempt to dispose of this chemical via standard trash or down the drain.[10]

  • Disposal Method: The most common and appropriate disposal method for this type of compound is high-temperature incineration in a licensed hazardous waste facility.[11] The incinerator must be equipped with afterburners and scrubbers to neutralize the hydrogen chloride gas produced during combustion.[5]

Spill and Emergency Procedures

For Small Spills (Solid Material):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Gently sweep up the solid material, avoiding dust creation.[5] Use an inert absorbent material (e.g., vermiculite, sand) to collect the final traces.

  • Collection: Place all contaminated materials into a new, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your critical research in drug development is conducted with the utmost responsibility.

References

  • Central Drug House (P) Ltd. (n.d.). HYDROCHLORIC ACID CAS NO 7647-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link].

  • Braun Research Group. (n.d.).
  • Al-Megren, H. A., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Science & Engineering.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link].

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride. Retrieved from [Link].

  • Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link].

  • Chemcas. (n.d.). 5-methoxycarbonyl-2,3-dihydro-1h-indole suppliers USA. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-2,3-dihydro-1H-indole hydrochloride. PubChem Compound Database. Retrieved from [Link].

  • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link].

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.